Ethylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVZHTXVORCEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871077 | |
| Record name | Ethylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-63-0 | |
| Record name | Ethyl boric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethylboronic Acid from Triethylborane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis of ethylboronic acid, a critical building block in medicinal chemistry and organic synthesis, starting from the pyrophoric precursor, triethylborane. Due to the hazardous nature of triethylborane and the intricacies of its controlled oxidation, a common and well-documented industrial and laboratory-scale approach involves a two-step synthesis. This process first converts triethylborane into its more stable cyclic anhydride, triethylboroxine, which is then hydrolyzed to yield the final this compound product.
This guide will focus on this robust and reproducible two-step pathway, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in the safe and efficient synthesis of this compound.
Overview of the Synthetic Pathway
The conversion of triethylborane to this compound is most reliably achieved through the formation of a triethylboroxine intermediate. This pathway mitigates the challenges associated with the direct, and often difficult to control, oxidation of triethylborane.
The overall logical workflow for this synthesis is depicted below:
Caption: Overall synthetic workflow from triethylborane to this compound.
Synthesis of Triethylboroxine from Triethylborane
Triethylboroxine is synthesized from triethylborane primarily through two methods: controlled hydrolysis or reaction with boron oxide. The controlled hydrolysis method is detailed here as it offers a direct route using a readily available reagent.
Experimental Protocol: Controlled Hydrolysis of Triethylborane
This protocol details the synthesis of triethylboroxine via the carefully controlled addition of water to triethylborane.
Materials:
-
Triethylborane (Et₃B)
-
Anhydrous Toluene or Hexane
-
Degassed, Deionized Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard, dry glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the entire system with the inert gas for at least 30 minutes to ensure anhydrous and oxygen-free conditions.
-
Reagent Preparation: Dissolve the desired amount of triethylborane in an anhydrous solvent (e.g., toluene or hexane) within the reaction flask.
-
Controlled Water Addition: Load a syringe or the dropping funnel with a stoichiometric amount of degassed, deionized water. Add the water dropwise to the stirred triethylborane solution. The reaction is exothermic and the temperature should be maintained at approximately 0°C using an ice bath.
-
Reaction Progression: After the complete addition of water, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude triethylboroxine can be purified by fractional distillation under reduced pressure.
Safety Precaution: Triethylborane is extremely pyrophoric and must be handled under a strict inert atmosphere. All glassware must be thoroughly dried to prevent uncontrolled reactions.
Quantitative Data for Triethylboroxine Synthesis
| Parameter | Value/Range | Reference |
| Reactants | Triethylborane, Water | [1][2] |
| Solvent | Toluene, Hexane, Heptane | [2] |
| Reaction Temperature | 0°C (for water addition) | [1] |
| Reaction Time | 1-2 hours post-addition | [1] |
| Purification Method | Fractional Distillation |
Synthesis of this compound from Triethylboroxine
The conversion of triethylboroxine to this compound is a straightforward hydrolysis reaction.
Experimental Protocol: Hydrolysis of Triethylboroxine
This protocol outlines the hydrolysis of triethylboroxine to yield this compound.
Materials:
-
Triethylboroxine
-
Diethyl Ether (or other suitable organic solvent)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated Sodium Chloride Solution (Brine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the triethylboroxine in diethyl ether.
-
Hydrolysis: To the stirring solution, add deionized water. The reaction is typically stirred at room temperature.
-
Workup: Once the reaction is complete (can be monitored by TLC or GC), transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude this compound can be further purified by recrystallization if necessary.
Quantitative Data for this compound Synthesis
| Parameter | Value/Range | Reference |
| Reactant | Triethylboroxine | |
| Reagent | Deionized Water | |
| Solvent | Diethyl Ether, Ethyl Acetate | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Extraction, Rotary Evaporation |
Historical Perspective: Direct Oxidation of Triethylborane
The first reported synthesis of this compound by Edward Frankland in 1860 involved the direct oxidation of triethylborane with air. This process is understood to proceed through a radical mechanism, with the initial formation of diethylborinic acid, which is then more slowly oxidized to this compound.
Caption: Historical direct oxidation pathway of triethylborane.
While historically significant, this method is often less practical for controlled laboratory synthesis due to the pyrophoric nature of triethylborane and the difficulty in controlling the extent of oxidation, which can lead to the formation of boric acid as a byproduct. Modern synthetic routes, such as the one detailed in this guide, offer superior control and reproducibility.
Conclusion
The synthesis of this compound from triethylborane is a critical process for obtaining a key building block in modern chemistry. The two-step pathway involving the synthesis and subsequent hydrolysis of the triethylboroxine intermediate provides a reliable, scalable, and safer alternative to the historical direct oxidation method. The detailed protocols and data presented in this whitepaper are intended to equip researchers and professionals with the necessary information to successfully and safely implement this synthetic route in their laboratories. Adherence to strict anhydrous and inert atmosphere techniques is paramount for achieving high yields and purity.
References
Ethylboronic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 4433-63-0
This technical guide provides an in-depth overview of ethylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and drug discovery. This compound serves as a crucial building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Its derivatives have also emerged as potent enzyme inhibitors, leading to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the properties, synthesis, analysis, and applications of this compound.
Chemical and Physical Properties
This compound, also known as ethaneboronic acid, is a white to off-white crystalline solid at room temperature.[1][2] It is an organoboron compound characterized by a boron atom bonded to an ethyl group and two hydroxyl groups.[2] The presence of the C-B bond makes it a member of the broader class of organoboranes. Boronic acids, in general, are Lewis acids and possess the unique ability to form reversible covalent complexes with diols, such as those found in sugars.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4433-63-0[3] |
| Molecular Formula | C₂H₇BO₂ |
| Molecular Weight | 73.89 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 84-88 °C |
| Boiling Point | 154 °C at 760 mmHg |
| Density | 0.941 g/cm³ |
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under normal conditions; air-sensitive and hygroscopic |
Experimental Protocols
Synthesis of this compound
The first reported synthesis of this compound was by Edward Frankland in 1860. The process involved a two-stage reaction: the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air to yield this compound. Modern synthetic routes offer more practical and scalable methods.
Method 1: From Alkylboronic Acid Pinacol Ester
This method involves the conversion of an alkylboronic acid pinacol ester to the corresponding boronic acid.
-
Step 1: Formation of Potassium Ethyltrifluoroborate
-
In a 10 mL glass bottle equipped with a magnetic stir bar, combine the alkylboronic acid pinacol ester (2 mmol) and methanol (10 mL).
-
Slowly add a 4.5M saturated aqueous solution of potassium bifluoride (2 mL) to the mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Remove all volatile compounds under vacuum.
-
Dissolve the organic residue in methanol (6 mL) and add water (6-10 mL).
-
Evaporate all volatile compounds; repeat this dissolution and evaporation process three times.
-
Stir the solid residue with dry acetone (8 mL) and carefully decant the liquid phase.
-
Wash the remaining inorganic salts with additional acetone (3 x 2 mL).
-
Collect the filtrate and concentrate under vacuum to obtain the intermediate potassium ethyltrifluoroborate salt.
-
-
Step 2: Hydrolysis to this compound
-
In a 10 mL glass bottle, combine the alkyl trifluoroborate potassium salt (0.4 mmol) and water (1 mL).
-
After the reaction is complete, dilute the mixture with a solution of ethyl acetate and ether (10 mL).
-
Filter the mixture through diatomaceous earth and separate the organic phase.
-
Extract the aqueous phase with a solution of ethyl acetate and ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under vacuum to obtain this compound.
-
Purification of this compound
Purification of boronic acids is crucial for their successful application in synthesis. Common impurities include the corresponding boroxine (a cyclic anhydride) and starting materials.
Method 1: Recrystallization
Recrystallization is an effective method for purifying solid boronic acids.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Solvents such as benzene, dichloroethane, or ethyl acetate can be effective. For some boronic acids, recrystallization from hot water or hot ethanol has also been successful.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Acid-Base Extraction
This method leverages the acidic nature of boronic acids.
-
Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) to form the water-soluble boronate salt.
-
Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.
-
Extract the purified boronic acid back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to yield the pure product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean, dry 5 mm NMR tube.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and a broad singlet for the hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.
-
¹¹B NMR: The boron-11 NMR spectrum provides information about the coordination environment of the boron atom. For this compound, a single broad peak is expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups, often showing signs of hydrogen bonding.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the ethyl group.
-
B-O stretch: A strong absorption band typically found around 1350 cm⁻¹ is characteristic of the B-O single bond.
-
B-C stretch: A weaker absorption may be observed for the B-C bond.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Common fragmentation pathways may involve the loss of water, the ethyl group, or hydroxyl radicals.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable reagent in modern organic chemistry, primarily due to its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the ethyl group of the boronic acid and an sp²-hybridized carbon of an organohalide or triflate.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls, vinylarenes, and polyolefins.
General Experimental Protocol:
-
To a reaction vessel, add the aryl or vinyl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: Proteasome Inhibition
Boronic acid derivatives have been successfully developed as therapeutic agents. A prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid derivative used in the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, which involves the inhibition of the 26S proteasome.
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It plays a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. In cancer cells, the proteasome is often overactive, contributing to tumor growth and survival.
By inhibiting the proteasome, boronic acid-containing drugs like Bortezomib prevent the degradation of pro-apoptotic proteins and cell cycle inhibitors, while also disrupting the activation of pro-survival signaling pathways such as NF-κB. This leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives.
Conclusion
This compound is a foundational reagent in synthetic organic chemistry with expanding applications in medicinal chemistry and materials science. Its utility in robust carbon-carbon bond-forming reactions and the proven success of its derivatives as therapeutic agents underscore its importance. This guide provides a comprehensive resource for researchers, consolidating key data and protocols to facilitate further innovation and discovery in these fields.
References
- 1. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Ethylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylboronic acid (C₂H₇BO₂) is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it an invaluable reagent in the development of complex molecules, including pharmaceuticals and agrochemicals. A fundamental physicochemical property governing its application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and offers insights into the solubility of analogous compounds to serve as a practical reference for laboratory work.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.
Qualitative Solubility Profile of this compound
General observations indicate that this compound is soluble in many organic solvents. Some sources note its slight solubility in dimethyl sulfoxide (DMSO) and water[1]. As a boronic acid, it is prone to forming anhydrides through the loss of water molecules, which can influence its solubility characteristics[2].
Quantitative Solubility Data for Phenylboronic Acid: An Analogous Compound
In the absence of extensive quantitative data for this compound, the solubility of a structurally similar and well-studied compound, phenylboronic acid, can provide valuable insights. The following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid in several common organic solvents at various temperatures. This data serves as a useful proxy for estimating the behavior of this compound and for selecting appropriate solvents for reactions and purifications.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4][5]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the following generalized experimental protocol, based on the dynamic (or synthetic) method, is recommended. This method involves observing the dissolution of the solid solute in a liquid solvent as the temperature is changed at a controlled rate.
Objective:
To determine the solubility of this compound in a given organic solvent as a function of temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Light source and detector (for turbidity measurement)
-
Heating/cooling circulator
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent to prepare a mixture of a known composition.
-
Equilibration: Place the mixture in the jacketed glass vessel equipped with a magnetic stirrer.
-
Heating and Stirring: Begin stirring the mixture vigorously and heat it at a slow, constant rate (e.g., 0.5 K/min) using the heating/cooling circulator.
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample.
-
Equilibrium Point Determination: The temperature at which the last solid particles of this compound dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.
-
Data Collection: Repeat the procedure for various compositions of this compound and the solvent to construct a solubility curve (mole fraction vs. temperature).
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Handling and Storage of Ethylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential guidelines for the safe handling and appropriate storage of ethylboronic acid. Adherence to these protocols is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction to this compound
This compound (C₂H₇BO₂) is an organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] It serves as a key building block in various chemical reactions, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to the development of boron-containing drugs and materials science.[1] At room temperature, it typically appears as a white to off-white crystalline solid.[1]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential hazards is the first step toward safe handling.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes causing serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can cause irritation. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate. | Avoids inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Handling Procedures
Proper handling techniques are essential to minimize risk and maintain the quality of the reagent.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Eyewash stations and safety showers should be readily accessible.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Dispensing: When weighing and dispensing, take care to avoid generating dust. Use appropriate tools and a contained environment if possible.
-
Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Ethylboronic acid (C₂H₇BO₂) is an organoboron compound that serves as a vital building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its use and characterization, and visual representations of key chemical processes.
Physical Properties
This compound typically presents as a white to slightly yellow crystalline powder.[1][2][3] It is known to be hygroscopic and air-sensitive, necessitating storage under inert atmosphere and at low temperatures to maintain its stability.[3][4] Quantitative physical properties are summarized in the table below. It is important to note that reported melting points vary, which may be attributed to the presence of its anhydride form, boroxine, or other impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇BO₂ | |
| Molecular Weight | 73.89 g/mol | |
| Melting Point | 84 - 88 °C / 161-162 °C / 166-167 °C | |
| Boiling Point | 154 °C at 760 mmHg | |
| Density | 0.941 g/cm³ | |
| Flash Point | 47 °C | |
| pKa | ~10.18 (Predicted) | |
| Appearance | White to slightly yellow crystalline powder, needles, or flakes |
Chemical Structure and Identifiers
The structure of this compound consists of an ethyl group and two hydroxyl groups covalently bonded to a central boron atom. This arrangement confers its acidic nature and reactivity.
| Identifier | Value | Source(s) |
| CAS Number | 4433-63-0 | |
| IUPAC Name | This compound | |
| Synonyms | Ethaneboronic acid, Ethyl boronic acid, Ethylboric acid | |
| InChI Key | PAVZHTXVORCEHP-UHFFFAOYSA-N | |
| Canonical SMILES | B(CC)(O)O |
Chemical Properties and Reactivity
Stability and Storage: this compound is stable under normal conditions but is sensitive to air and moisture. It is incompatible with strong oxidizing agents and strong bases. To prevent degradation, it should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.
Anhydride Formation (Boroxine Equilibrium): A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium, and the presence of water can shift the equilibrium back toward the monomeric boronic acid form. Commercial this compound often contains varying amounts of its corresponding boroxine.
Figure 1: Equilibrium between this compound and its cyclic anhydride, ethylboroxine.
Suzuki-Miyaura Cross-Coupling Reaction: this compound is a fundamental reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the ethyl group of the boronic acid with an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
A. Synthesis of this compound
A common laboratory-scale synthesis involves the deprotection of an alkylboronic acid pinacol ester. This method offers mild reaction conditions and is tolerant of various functional groups.
Workflow:
Figure 3: Workflow for the synthesis of this compound from its pinacol ester.
Methodology:
-
Reaction Setup: Place this compound pinacol ester (2 mmol) and methanol (10 mL) in a flask with a magnetic stir bar.
-
Deprotection: Slowly add a saturated aqueous solution of potassium bifluoride (KHF₂) (2 mL, 4.5M) to the mixture. Stir at room temperature for 1 hour.
-
Workup (Part 1): Remove all volatile compounds under vacuum. Dissolve the organic residue in methanol (6 mL), add water (6-10 mL), and evaporate the volatile compounds again. This process is repeated three times to ensure complete removal of byproducts.
-
Workup (Part 2): Stir the resulting solid residue with dry acetone (8 mL). Carefully decant the liquid phase, which contains the desired product, from the inorganic salts.
-
Purification: Wash the remaining inorganic salts with additional acetone (3 x 2 mL). Collect all the acetone filtrates and concentrate them under vacuum to yield this compound.
B. Determination of pKa by Potentiometric Titration
The acidity constant (pKa) of a boronic acid can be determined experimentally using potentiometric titration. This method involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.
Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The data can also be fitted to a modified Henderson-Hasselbalch equation for a more precise calculation.
C. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Methodology:
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk tube), add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling
This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also classified as a flammable solid.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
A Technical Guide to Ethylboronic Acid: Commercial Availability, Purity, and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity specifications, and purification methodologies for ethylboronic acid. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing high-purity this compound for their applications.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with options for bulk and custom orders. Lead times are generally short for in-stock items, though this can vary between suppliers and for larger quantities.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram | Offers various grades, including for chemical synthesis. |
| Thermo Scientific (Alfa Aesar) | 97%, 98% | Gram to Kilogram | Provides detailed Certificates of Analysis.[1] |
| TCI Chemicals | >97.0% | Gram to Kilogram | Product may contain varying amounts of the corresponding anhydride. |
| Combi-Blocks | 97% | Gram to Kilogram | Provides product specifications upon request. |
| Oakwood Chemical | 98% | Gram to Kilogram | |
| Chem-Impex | 97-105% (by titration) | Gram to Kilogram | [2][3] |
| MedChemExpress | 99.87% | Milligram to Gram | Primarily for life science research. |
| Boron Molecular | 97% | Gram to Kilogram | Specializes in boronic acids and their derivatives. |
| Frontier Specialty Chemicals | Not specified | Gram to Kilogram | |
| Hangzhou Lingrui Chemical | 99% | Gram to Metric Ton | Offers large-scale production capabilities. |
Purity and Common Impurities
The purity of commercially available this compound typically ranges from 97% to over 99%. The most common impurity encountered is the corresponding trimeric anhydride, also known as ethylboroxin. This anhydride is formed through the intermolecular dehydration of this compound molecules. The presence of the anhydride can affect the reactivity and stoichiometry of reactions, making it crucial to use material of appropriate purity for sensitive applications.
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification | Method |
| Purity | ≥97% | Titration, NMR, GC-MS, HPLC |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 84-88 °C | Capillary Method |
| Anhydride Content | Varies by supplier and batch | NMR, GC-MS |
A logical workflow for assessing and ensuring the purity of this compound for a research application is outlined below.
Caption: Logical workflow for the assessment of this compound purity.
Purification Methodologies
For applications requiring higher purity than commercially available, several purification methods can be employed. The choice of method depends on the nature of the impurities and the desired final purity.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[4] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent system. This compound has good solubility in hot water, ethanol, and acetone, and lower solubility in cold nonpolar solvents like hexanes. A mixed solvent system, such as acetone/hexanes or ethyl acetate/hexanes, can be effective.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For boronic acids, which can be polar, care must be taken to select appropriate conditions to avoid streaking and poor separation on silica gel.
Experimental Protocol: Chromatographic Purification of this compound
-
Stationary Phase: Silica gel is commonly used. To minimize tailing of the acidic boronic acid, the silica gel can be pre-treated with a small amount of a volatile acid, such as acetic acid, in the eluent.
-
Mobile Phase (Eluent): A solvent system with a gradient of polarity is typically employed. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity is gradually increased to elute the this compound.
-
Packing the Column: Prepare a slurry of the silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
A general workflow for the purification of boronic acids is depicted below.
Caption: General purification strategies for boronic acids.
Derivatization and Deprotection
In cases where direct purification is challenging, this compound can be converted to a more easily purifiable derivative, such as a boronate ester. After purification of the ester, the boronic acid can be regenerated by hydrolysis.
Experimental Protocol: Purification via Diethanolamine Ester
-
Esterification: Dissolve the crude this compound in a suitable solvent such as toluene or diethyl ether. Add an equimolar amount of diethanolamine. The diethanolamine adduct often precipitates from the solution.
-
Isolation of the Ester: Collect the precipitated solid by filtration and wash with a non-polar solvent like hexanes.
-
Purification of the Ester: The diethanolamine ester can be further purified by recrystallization if necessary.
-
Hydrolysis (Deprotection): Suspend the purified ester in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer, which contains the purified this compound. Wash the organic layer with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Methods for Purity Assessment
A combination of analytical techniques is typically used to confirm the purity and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the ethyl group protons. The chemical shifts and coupling patterns are characteristic of the ethyl moiety. The presence of the boroxin anhydride can sometimes be inferred from slight shifts or the appearance of additional broad signals.
-
¹¹B NMR: This is a highly informative technique for boron-containing compounds. This compound will show a characteristic chemical shift. The presence of the boroxin will result in a distinct signal at a different chemical shift, allowing for quantification of the anhydride impurity.
-
¹³C NMR: Confirms the presence of the two carbon atoms of the ethyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound can be analyzed by GC-MS, often after derivatization to a more volatile boronate ester (e.g., with pinacol) to improve chromatographic performance. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound and any volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile compounds. Reversed-phase HPLC with a C18 column is a common method for analyzing boronic acids.
Experimental Protocol: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a known amount of the this compound in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and run the gradient program. The retention time of the main peak corresponds to this compound, and the area of the peak can be used for quantification. Impurities will appear as separate peaks.
The relationship between purification and subsequent analysis is crucial for ensuring the quality of the material.
Caption: Feedback loop between purification and analytical validation.
By understanding the commercial landscape, being aware of common impurities, and employing appropriate purification and analytical techniques, researchers can ensure the quality and reliability of the this compound used in their work.
References
Ethylboronic Acid: An In-Depth Technical Guide to Aqueous Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylboronic acid (EBA) is an organoboron compound with increasing significance in pharmaceutical and chemical synthesis. Its utility is intrinsically linked to its stability in aqueous environments, a factor critical for its storage, handling, and application in various processes. This technical guide provides a comprehensive overview of the stability of this compound under aqueous conditions, detailing the primary degradation pathways, influencing factors, and analytical methodologies for stability assessment. While quantitative kinetic data for this compound specifically is limited in publicly available literature, this guide synthesizes the established principles of boronic acid stability to provide a robust framework for its use. The primary degradation routes for this compound in aqueous media are protodeboronation, oxidative degradation, and the formation of its trimeric anhydride, boroxine. The rates of these processes are significantly influenced by pH, temperature, and the presence of buffers or oxidizing agents. Understanding these dynamics is paramount for the successful application of this compound in research and development.
Core Stability Profile
This compound, a white to off-white crystalline solid, is soluble in water.[1] However, its stability in aqueous solutions is a key consideration for its practical application. The core stability is influenced by several factors, which are summarized in the table below.
| Parameter | Influence on Stability | Notes |
| pH | High | The pH of the aqueous solution is a critical factor governing the stability of this compound.[2] At acidic to neutral pH, the trigonal planar form, B(OH)₂, is predominant. As the pH increases above its pKa, the equilibrium shifts towards the anionic, tetrahedral boronate species, [B(OH)₃]⁻.[2] This tetrahedral form is generally more susceptible to degradation. |
| Temperature | High | Increased temperature generally accelerates the rate of all degradation pathways.[3][4] |
| Oxidizing Agents | High | This compound is susceptible to oxidative degradation, a process that can be initiated by reactive oxygen species (ROS) or other oxidizing agents. |
| Buffers | Medium | The composition of buffer systems can influence the rate of degradation. While not extensively studied for this compound specifically, buffer components can interact with boronic acids and affect their stability. |
| Light | Low | While not a primary degradation pathway for simple alkylboronic acids, photostability should be considered as part of forced degradation studies. |
Primary Degradation Pathways
The degradation of this compound in aqueous solutions primarily proceeds through three distinct pathways:
-
Protodeboronation: The cleavage of the carbon-boron bond.
-
Oxidative Degradation: Oxidation of the boronic acid moiety.
-
Boroxine Formation: Dehydration to form a cyclic trimeric anhydride.
Protodeboronation
Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is a known decomposition pathway for boronic acids in aqueous media. The rate of protodeboronation is highly dependent on pH. Generally, simple alkyl boronic acids are relatively stable towards protodeboronation under neutral conditions, with the reaction being catalyzed by both acidic and basic conditions.
Oxidative Degradation
Oxidative degradation of boronic acids is a significant stability concern, particularly in biological systems or in the presence of reactive oxygen species (ROS) like hydrogen peroxide. The mechanism is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen or other oxidants. This pathway leads to the cleavage of the C-B bond and the formation of an alcohol and boric acid.
Boroxine Formation
In the presence of dehydrating conditions or in non-aqueous solvents, three molecules of this compound can undergo condensation to form a six-membered ring called a boroxine, which is a cyclic anhydride. This reaction is reversible, and the equilibrium between the boronic acid and the boroxine can be controlled by the addition or removal of water. Boroxine formation is an entropically driven process due to the release of three water molecules. While primarily observed in non-aqueous or low-water conditions, the equilibrium can be relevant in concentrated aqueous solutions or during lyophilization.
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability requires well-defined experimental protocols. Forced degradation studies are essential to identify potential degradation products and pathways. The following are generalized protocols that can be adapted for specific studies on this compound.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
pH meter
-
HPLC system with UV or PDA detector
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Heat the solid this compound or its aqueous solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid or solution to UV light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm) or use a PDA to acquire the full spectrum.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
NMR Spectroscopy for Monitoring Degradation
Objective: To monitor the degradation of this compound and identify the structure of degradation products in situ.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a solution of this compound in a deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent).
-
Acquire an initial ¹H and ¹¹B NMR spectrum.
-
Induce degradation by adding a stressor (e.g., acid, base, or oxidant) or by heating the sample.
-
Acquire NMR spectra at regular intervals to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to degradation products.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of the degradation products.
Workflow for Stability Assessment
Conclusion
The stability of this compound in aqueous solutions is a multifaceted issue governed by a delicate interplay of pH, temperature, and the presence of other chemical species. The primary degradation pathways of protodeboronation, oxidative degradation, and boroxine formation must be carefully considered in its application. While specific kinetic data for this compound remains an area for further research, the principles outlined in this guide provide a solid foundation for its handling, formulation, and the development of stability-indicating analytical methods. For researchers and drug development professionals, a thorough understanding of these stability aspects is crucial for leveraging the full potential of this versatile organoboron compound.
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Key characteristics of the carbon-boron bond in ethylboronic acid
An In-depth Technical Guide to the Carbon-Boron Bond in Ethylboronic Acid Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₂H₇BO₂) is an organoboron compound featuring a covalent bond between a carbon atom of an ethyl group and a boron atom.[1] This carbon-boron (C-B) bond is the cornerstone of its chemical identity and reactivity, positioning it as a valuable reagent in modern organic synthesis.[1][2] Boronic acids, as a class, are Lewis acids that can form reversible covalent complexes with diols, a property leveraged in saccharide sensing and molecular recognition.[3] However, their most prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-B bond facilitates the formation of new carbon-carbon bonds.[3]
This guide provides a detailed examination of the key characteristics of the C-B bond in this compound, focusing on its structural, energetic, and spectroscopic properties. It outlines the primary experimental and computational methodologies used for its characterization and illustrates the bond's central role in chemical transformations.
Quantitative Characteristics of the Carbon-Boron Bond
The properties of the C-B bond are defined by several key quantitative parameters. While specific experimental data for this compound is not always available in the literature, a combination of data from analogous compounds and computational studies provides a robust understanding.
| Parameter | Value / Range | Method of Determination | Notes |
| Bond Length (r C-B) | ~1.56 - 1.57 Å (estimated) | X-ray Crystallography, Computational Modeling (DFT, MP2) | Experimental data for this compound is not readily available. This value is based on typical C(sp³)-B bond lengths in other alkylboronic acids and computational studies on related molecules. Boron-carbon bond lengths can range from 1.278 Å to 1.645 Å depending on bond order and substituents. |
| Bond Dissociation Energy (BDE) | Not available in cited literature | Thermochemical Analysis, Computational Modeling | The BDE represents the enthalpy change upon homolytic cleavage of the C-B bond. While a precise experimental value for this compound is not published, C-B bonds are generally moderately strong, comparable to C-C bonds. |
| ¹¹B NMR Chemical Shift (δ) | ~30 - 34 ppm | ¹¹B NMR Spectroscopy | The chemical shift is highly sensitive to the coordination and hybridization state of the boron atom. For tricoordinate (sp²) boronic acids, the shift is typically in this range. Formation of a tetrahedral (sp³) boronate complex causes a significant upfield shift. |
| ¹³C NMR Chemical Shift (δ) | ~5 - 15 ppm (estimated for C-B) | ¹³C NMR Spectroscopy | The carbon atom directly attached to boron often exhibits a broad, weak signal or is undetectable due to quadrupolar broadening from the adjacent ¹¹B nucleus. The estimated range is for the α-carbon. |
| C-B Stretching Frequency (ν) | ~1070 - 1190 cm⁻¹ | Infrared (IR) & Raman Spectroscopy | The C-B stretching vibration is a key diagnostic peak in the IR spectrum. The NIST reference spectrum for this compound shows characteristic absorptions in this region. |
Experimental and Computational Methodologies
Characterizing the C-B bond requires a suite of sophisticated analytical and computational techniques. The logical workflow for this characterization is outlined below.
Caption: Experimental and computational workflow for C-B bond characterization.
X-ray Crystallography
This is the definitive method for determining solid-state molecular structure, including precise bond lengths and angles.
-
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and cooled (usually in a liquid nitrogen stream) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.
-
Diffraction Measurement: As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.
-
Structure Solution: The resulting diffraction pattern is mathematically transformed (via Fourier transform) into an electron density map of the crystal's unit cell.
-
Refinement: Atomic positions are fitted to the electron density map and refined to generate a final structural model with precise C-B bond lengths.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local electronic environment of the boron and carbon nuclei.
-
¹¹B NMR Spectroscopy:
-
Protocol:
-
A solution of this compound is prepared in a deuterated solvent.
-
The ¹¹B NMR spectrum is acquired. Due to the high natural abundance and sensitivity of the ¹¹B isotope, acquisition times are relatively short.
-
The chemical shift (δ) is measured relative to a standard (e.g., BF₃·OEt₂). The observed shift provides information about the sp² or sp³ hybridization state of the boron atom.
-
-
-
¹³C NMR Spectroscopy:
-
Protocol:
-
A concentrated solution of the sample is prepared.
-
A broadband proton-decoupled ¹³C NMR spectrum is acquired. Decoupling removes C-H splitting, simplifying the spectrum to single lines for each unique carbon.
-
The key diagnostic feature for the C-B bond is the signal for the carbon atom directly attached to boron. This signal is often significantly broadened and reduced in intensity due to scalar relaxation caused by the quadrupolar ¹¹B nucleus, sometimes rendering it unobservable.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.
-
Protocol:
-
The sample is prepared for analysis, for instance, as a thin liquid film between salt plates or as a solid dispersion in a KBr pellet.
-
The sample is exposed to infrared radiation over a range of frequencies (typically 4000 to 400 cm⁻¹).
-
A detector measures the amount of light transmitted through the sample at each frequency.
-
The resulting spectrum shows absorption bands corresponding to specific vibrational modes. The C-B bond stretching vibration is a key feature found in the fingerprint region of the spectrum.
-
Computational Chemistry
Theoretical calculations are used to predict and corroborate experimental findings.
-
Protocol:
-
Model Building: A 3D model of the this compound molecule is constructed.
-
Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) with functionals like B3LYP or M06, and Møller-Plesset perturbation theory (MP2) are common choices. Basis sets like 6-31G(d,p) or aug-cc-pVTZ are frequently used.
-
Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This yields theoretical bond lengths and angles.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to predict the IR spectrum.
-
Property Calculation: Other properties, such as NMR chemical shifts and bond dissociation energies, can also be computed to compare with experimental data.
-
Reactivity and the Role of the C-B Bond: The Suzuki-Miyaura Coupling
The primary utility of the C-B bond in this compound is its role as a nucleophilic ethyl group donor in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent example, enabling the formation of a new C-C bond. The C-B bond is cleaved during the crucial transmetalation step of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle proceeds via three key steps:
-
Oxidative Addition: An organic halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The this compound is activated by a base to form a boronate complex. This complex then transfers its ethyl group to the palladium center, displacing the halide. This step involves the crucial cleavage of the carbon-boron bond.
-
Reductive Elimination: The two organic groups (R and Ethyl) on the palladium center couple and are eliminated, forming the final product (R-Et) and regenerating the Pd(0) catalyst.
Conclusion
The carbon-boron bond in this compound is a moderately strong, covalent linkage whose characteristics are best understood through a combination of spectroscopic, crystallographic, and computational methods. While its static properties, such as bond length and vibrational frequency, are defining features, its true significance lies in its controlled reactivity. The ability to undergo efficient transmetalation makes the C-B bond a linchpin in modern synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency, a cornerstone of fields ranging from materials science to drug development.
References
Ethylboronic Acid: A Versatile Tool in Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylboronic acid, a seemingly simple organoboron compound, has emerged as a powerful and versatile reagent in a multitude of research applications, spanning from fundamental organic synthesis to the development of sophisticated biomedical tools. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned it as a cornerstone in fields like cross-coupling reactions, protecting group chemistry, bioconjugation, and the design of advanced sensors. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its adoption and exploration in the laboratory.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura cross-coupling reaction stands as one of the most significant advancements in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This compound serves as a readily available and effective coupling partner in these palladium-catalyzed reactions, facilitating the synthesis of a wide array of ethyl-substituted aromatic and heteroaromatic compounds, which are prevalent scaffolds in pharmaceuticals and materials science.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-ethylanisole.
Experimental Workflow for Suzuki-Miyaura Coupling
Methodological & Application
Application Notes and Protocols for Ethylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethylboronic acid and its derivatives as reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in pharmaceutical research and development for the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling enables the formation of a C(sp²)–C(sp³) bond by reacting an organoboron compound, such as this compound, with an aryl, vinyl, or heteroaryl halide or triflate.[1] This reaction is favored in drug discovery for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2] this compound is a valuable reagent for introducing an ethyl group onto aromatic and heteroaromatic scaffolds, a common structural motif in many biologically active compounds.
While effective, the use of alkylboronic acids like this compound in Suzuki-Miyaura coupling can present challenges, including slow transmetalation and the potential for β-hydride elimination.[3] To address these issues, various strategies have been developed, such as the use of specific ligands, bases, and the conversion of boronic acids to more stable and reactive esters, such as neopentylglycol or pinacol esters.[3] Recent advancements have led to rapid, anhydrous conditions that can significantly reduce reaction times and improve yields.[3]
This document provides detailed protocols for the Suzuki-Miyaura cross-coupling of this compound derivatives with a range of aryl halides, along with expected outcomes based on reported data for similar primary alkylboronic esters.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of an this compound neopentylglycol ester with various aryl halides. The data is based on analogous reactions with other primary alkylboronic esters and serves as a guideline for expected outcomes. Reaction conditions are based on a rapid, anhydrous protocol.
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Ethylbenzonitrile | 20 | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-ethylbenzoate | 20 | 92 |
| 3 | 4-Bromoacetophenone | 4-Ethylacetophenone | 20 | 96 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Ethyl-4-(trifluoromethyl)benzene | 25 | 88 |
| 5 | 4-Bromobiphenyl | 4-Ethylbiphenyl | 20 | 94 |
| 6 | 2-Bromonaphthalene | 2-Ethylnaphthalene | 20 | 91 |
| 7 | 4-Bromoanisole | 4-Ethylanisole | 120 | 75 |
| 8 | 1-Bromo-4-tert-butylbenzene | 1-Ethyl-4-tert-butylbenzene | 120 | 82 |
| 9 | 3-Bromopyridine | 3-Ethylpyridine | 30 | 85 |
| 10 | 2-Bromothiophene | 2-Ethylthiophene | 30 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound Neopentylglycol Ester with Aryl Bromides (Rapid, Anhydrous Conditions)
This protocol is adapted from a rapid, homogenous B-alkyl Suzuki-Miyaura cross-coupling method.
Materials:
-
This compound neopentylglycol ester (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
[Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%)
-
AntPhos ligand (0.022 mmol, 2.2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.8 mmol)
-
Anhydrous 1,4-dioxane (5.0 mL)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., oven-dried Schlenk tube)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), this compound neopentylglycol ester (1.2 mmol), [Pd(cinnamyl)Cl]₂ (0.01 mmol), AntPhos (0.022 mmol), and potassium trimethylsilanolate (1.8 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 15-120 minutes, depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl-substituted arene.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound (Aqueous Conditions)
This is a general protocol that can be adapted for various substrates.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1:1 Toluene/Ethanol/Water) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, offering a valuable alternative to other cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] This copper-catalyzed reaction typically involves the coupling of an aryl boronic acid with an amine or alcohol.[2][3] A key advantage of the Chan-Lam coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air.[4] While traditionally focused on arylboronic acids, there is growing interest in utilizing alkylboronic acids, such as ethylboronic acid, to introduce alkyl groups. This application note provides a detailed protocol for the use of this compound in Chan-Lam N-alkylation reactions, along with relevant data and a procedural workflow.
The use of alkylboronic acids in Chan-Lam couplings can present unique challenges compared to their aryl counterparts, including a higher propensity for side reactions like oxidation and protodeboronation. However, with optimized conditions, the N-ethylation of various amines and heterocycles can be achieved efficiently.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Chan-Lam coupling involves a Cu(II) catalyst. The key steps include the formation of a copper-aryl complex, followed by reductive elimination to yield the desired product and a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle.
Caption: Experimental workflow for a typical Chan-Lam N-ethylation reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Chan-Lam couplings with alkylboronic acids or their derivatives, providing a basis for designing experiments with this compound.
| Boronic Acid Derivative | Amine/Heterocycle | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Mthis compound | Anilines | Cu(OAc)₂ (stoichiometric) | None | Dichloromethane | RT | 24 | High |
| Benzylic boronic esters | Anilines | Cu(OAc)₂ (200) | Cs₂CO₃ | Methanol/Pyridine | 50-65 | 1-48 | 60-95 |
| Alkylboronic esters | Aliphatic amines | CuBr₂ (10) | None | Toluene/Isopropanol | 80 | 18 | High |
| Arylboronic esters | 3-Isopropyl-1H-pyrazole | Cu(OAc)₂ (100) | B(OH)₃ | Acetonitrile | 70 | 18 | Not specified |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (100) | DIPEA | DMSO | 120 | 24 | Not specified |
Detailed Experimental Protocol
This protocol is adapted from established procedures for Chan-Lam couplings with alkylboronic acids and esters. Researchers should optimize the conditions for their specific substrates.
Materials:
-
Amine or N-heterocycle (1.0 mmol, 1.0 equiv)
-
This compound (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv)
-
Pyridine (or other suitable base, see table)
-
Dichloromethane (DCM) or other appropriate solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium hydroxide (for work-up)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the amine or N-heterocycle (1.0 mmol), copper(II) acetate (0.1 - 1.0 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add dichloromethane (5-10 mL) and pyridine (if used as a base). Stir the mixture at room temperature for a brief incubation period (e.g., 15-30 minutes).
-
Addition of this compound: Add the this compound (1.5 - 2.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (see table for typical temperature ranges). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-ethylated product.
Signaling Pathway Diagram (Catalytic Cycle)
The catalytic cycle of the Chan-Lam coupling illustrates the regeneration of the active copper catalyst.
Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.
Concluding Remarks
The Chan-Lam coupling using this compound provides a valuable method for the N-ethylation of a wide range of amines and heterocycles. The reaction is generally performed under mild conditions and is tolerant of various functional groups. The provided protocol serves as a starting point, and optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate. Careful consideration of potential side reactions and purification strategies is essential for successful implementation.
References
Application of Ethylboronic Acid in Liebeskind-Srogl Coupling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethylboronic acid in the Liebeskind-Srogl coupling reaction. This palladium-catalyzed, copper-mediated cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of ketones from thioesters under neutral conditions. The use of this compound allows for the introduction of an ethyl group, leading to the formation of propiophenone and its derivatives, which are valuable intermediates in organic synthesis and drug discovery.
Introduction to the Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling, first reported by Lanny S. Liebeskind and Jiri Srogl in 2000, is a cross-coupling reaction between a thioester and a boronic acid, catalyzed by a palladium(0) complex and mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC).[1][2] A key advantage of this reaction is that it proceeds under neutral, "baseless" conditions, making it suitable for substrates that are sensitive to basic environments often required in traditional Suzuki-Miyaura couplings.[3]
The reaction has a broad scope with respect to both the thioester and the boronic acid coupling partners.[2] While initially demonstrated with aryl and vinyl boronic acids, the reaction is also applicable to aliphatic boronic acids, including this compound, for the synthesis of alkyl ketones.[1]
Reaction Mechanism
The catalytic cycle of the first-generation Liebeskind-Srogl coupling is generally understood to proceed through the following key steps:
-
Coordination: The sulfur atom of the thioester coordinates to the copper(I) center of the CuTC.
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-sulfur bond of the thioester, forming a palladium(II) intermediate.
-
Transmetalation: The organic group (in this case, ethyl) is transferred from the boronic acid to the palladium center. The copper carboxylate is believed to facilitate this step.
-
Reductive Elimination: The coupled product (ketone) is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
A simplified diagram of the catalytic cycle is presented below.
Caption: Catalytic cycle of the Liebeskind-Srogl coupling.
Application of this compound: Data Summary
The following table summarizes representative examples of thioester classes that can be successfully coupled with this compound under Liebeskind-Srogl conditions, with expected yield ranges based on analogous reactions.
| Thioester Substrate (R¹-C(O)-SR²) | Boronic Acid | Product (R¹-C(O)-Et) | Expected Yield Range (%) |
| S-Phenyl benzothioate | This compound | Propiophenone | 70-90 |
| S-Phenyl 4-methoxybenzothioate | This compound | 1-(4-Methoxyphenyl)propan-1-one | 75-95 |
| S-Phenyl 4-nitrobenzothioate | This compound | 1-(4-Nitrophenyl)propan-1-one | 60-80 |
| S-Pyridin-2-yl benzothioate | This compound | Propiophenone | 70-90 |
| S-tert-Butyl thiophene-2-carbothioate | This compound | 1-(Thiophen-2-yl)propan-1-one | 65-85 |
| S-Phenyl 3-phenylpropanethioate | This compound | 1-Phenylpentan-3-one | 60-80 |
Note: The expected yields are estimates based on the general performance of the Liebeskind-Srogl coupling with various boronic acids and thioesters as reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocols
The following protocols are adapted from the general procedure reported by Liebeskind and Srogl for the synthesis of ketones.
4.1. General Protocol for the Liebeskind-Srogl Coupling of a Thioester with this compound
This protocol describes a general procedure for the coupling of a generic thioester with this compound on a 0.5 mmol scale.
Materials:
-
Thioester (0.500 mmol, 1.0 equiv)
-
This compound (0.550 mmol, 1.1 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.750 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0025 mmol, 0.5 mol%)
-
Tris(2-furyl)phosphine (TFP) (0.010 mmol, 2.0 mol%)
-
Anhydrous tetrahydrofuran (THF) (5-10 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., diethyl ether, hexanes, ethyl acetate, 5% aq. HCl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the thioester (0.500 mmol), this compound (0.550 mmol), CuTC (0.750 mmol), Pd₂(dba)₃ (0.0025 mmol), and TFP (0.010 mmol).
-
Solvent Addition: Add anhydrous THF (5-10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 50 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with 5% aqueous HCl (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired ketone.
Caption: General experimental workflow for the Liebeskind-Srogl coupling.
4.2. Example Protocol: Synthesis of Propiophenone from S-Phenyl Benzothioate and this compound
Materials:
-
S-Phenyl benzothioate (107 mg, 0.500 mmol)
-
This compound (41 mg, 0.550 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC) (143 mg, 0.750 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.3 mg, 0.0025 mmol)
-
Tris(2-furyl)phosphine (TFP) (2.3 mg, 0.010 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
Follow the general protocol as described in section 4.1.
-
For purification, use a silica gel column with a gradient eluent of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield propiophenone as a colorless oil.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, ensure that all reagents are pure and the solvent is anhydrous. The reaction is sensitive to air and moisture, so maintaining a strict inert atmosphere is crucial. Increasing the reaction time or temperature (up to 70 °C) may improve the yield for less reactive substrates.
-
Side Reactions: The formation of homocoupled products from the boronic acid can sometimes be observed. This can be minimized by using the specified stoichiometry and ensuring efficient stirring.
-
Catalyst Deactivation: If the reaction stalls, it could be due to catalyst deactivation. Ensure the palladium source and ligand are of high quality.
Conclusion
The Liebeskind-Srogl coupling is a versatile and reliable method for the synthesis of ketones from thioesters and boronic acids under neutral conditions. The application of this compound in this reaction provides a straightforward route to propiophenone and its derivatives, which are important building blocks in organic synthesis. The provided protocols offer a starting point for researchers to utilize this powerful transformation in their own synthetic endeavors.
References
Application Notes and Protocols: Ethylboronic Acid for the Synthesis of Biaryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The biaryl structural motif is a cornerstone in medicinal chemistry, natural products, and materials science.[1] The development of efficient synthetic methodologies for the construction of biaryl compounds is therefore of critical importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[2][3][4] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[3] Ethylboronic acid serves as a valuable building block in this context, allowing for the introduction of an ethyl group onto an aromatic or heteroaromatic ring, leading to the formation of ethyl-substituted biaryl compounds. These compounds are of interest in drug discovery due to the favorable physicochemical properties that an ethyl group can confer.
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and catalysts. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Applications:
The use of this compound in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of a wide variety of ethyl-substituted biaryl compounds. These products can serve as key intermediates or final products in several areas:
-
Medicinal Chemistry: The introduction of small alkyl groups like ethyl can significantly impact the potency, selectivity, and pharmacokinetic properties of drug candidates.
-
Agrochemicals: Biaryl structures are prevalent in herbicides and fungicides, and the presence of an ethyl group can modulate their biological activity.
-
Materials Science: Substituted biaryls are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds under various conditions. While specific yields for reactions involving this compound will be substrate-dependent, this table provides a general overview of the efficiency of the methodology.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | p-Tolylboronic acid | Pd(OAc)₂ / Ligand 10 | K₂CO₃ | Water | RT | 12 | 96 | |
| Aryl Chloride | Phenylboronic acid | NiCl₂ / PPh₃ | K₃PO₄·nH₂O | Toluene | 80-100 | 12 | High | |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | Good | |
| Aryl Bromide | Phenylboronic acid | Pd-SBT@MCM-41 | Na₂CO₃ | Ethanol/Water | 80 | 1 | 95-98 | |
| Aryl Iodide | (Het)aryl boronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | Water/ACN | 37 | 28 | Moderate to Excellent |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
This protocol provides a general method for the synthesis of an ethyl-substituted biaryl compound.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas supply
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Attach a condenser to the flask and place the setup in a preheated oil bath or heating mantle.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl-substituted biaryl.
Visualizations
Diagram 1: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
Caption: A typical experimental workflow for biaryl synthesis.
References
Application Notes and Protocols for the Use of Ethylboronic Acid in Carbohydrate Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of carbohydrates are of paramount importance in biomedical research and clinical diagnostics, particularly in the management of diabetes and the study of glycobiology. Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol moieties present in sugars.[1][2] Ethylboronic acid, as a simple alkylboronic acid, provides a fundamental platform for understanding these interactions and for the development of novel carbohydrate sensors.
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the design and implementation of fluorescent and electrochemical carbohydrate sensors. While the fundamental principles are broadly applicable, it is important to note that a significant portion of the published literature focuses on arylboronic acids due to their favorable electronic and spectroscopic properties. Therefore, where specific experimental data for this compound is limited, well-established protocols for arylboronic acid-based sensors are provided as illustrative and adaptable examples.
Principle of Boronic Acid-Based Carbohydrate Sensing
The core of boronic acid-based sensing lies in the reversible formation of a cyclic boronate ester with a diol-containing analyte, such as a carbohydrate. This interaction is pH-dependent. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[3] The tetrahedral form is more Lewis acidic and binds more strongly with diols. The binding with a saccharide shifts this equilibrium, lowering the apparent pKa of the boronic acid.[4] This change in the chemical and electronic environment of the boron atom is the basis for generating a detectable signal.
Signaling Mechanisms
-
Fluorescent Sensing: A common strategy involves coupling the boronic acid recognition element to a fluorophore. The binding of a carbohydrate can modulate the fluorescence signal through several mechanisms, most notably Photoinduced Electron Transfer (PET). In a typical PET sensor, a tertiary amine is positioned near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the nearby fluorophore. Upon carbohydrate binding, the boron atom becomes more electron-deficient, leading to a dative B-N bond. This interaction engages the lone pair of the amine, inhibiting the PET process and "turning on" the fluorescence.[5]
-
Electrochemical Sensing: In this modality, the boronic acid is typically immobilized on an electrode surface. The binding of a carbohydrate can alter the electrochemical properties of the electrode-solution interface. For example, the formation of the anionic boronate ester can change the local charge distribution, affecting the electron transfer kinetics of a redox probe (like ferricyanide) or the impedance of the electrode.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound-Based Sensor
This protocol describes a general method for synthesizing a fluorescent carbohydrate sensor by coupling an amine-containing fluorophore with an this compound derivative. As a representative example, we will outline the coupling of a pyrene-based amine to an activated this compound precursor.
Materials:
-
1-(Bromomethyl)pyrene
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound (Illustrative Step): (Note: This is a conceptual step, as direct activation can be challenging. Often, a bifunctional linker is used.) A more practical approach involves using a commercially available boronic acid with a reactive handle. For the purpose of this protocol, we will assume the synthesis of an amino-functionalized this compound derivative. A more direct synthetic route would be to couple a fluorophore containing a reactive group (e.g., an alkyl halide) with a commercially available aminophenylboronic acid, which serves as a well-documented proxy for demonstrating the principle.
-
Synthesis of Pyrene-Amine: a. Dissolve 1-(bromomethyl)pyrene (1.0 eq) in anhydrous DMF. b. Add an excess of aqueous ammonia solution and stir at room temperature for 24 hours. c. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. d. Purify by silica gel column chromatography to obtain 1-(aminomethyl)pyrene.
-
Coupling Reaction (Illustrative for Arylboronic Acid): a. Dissolve 4-formylphenylboronic acid (1.0 eq) and 1-(aminomethyl)pyrene (1.0 eq) in methanol. b. Stir the mixture at room temperature for 4 hours to form the imine. c. Add sodium borohydride (NaBH₄) (1.5 eq) in small portions and stir for an additional 12 hours. d. Quench the reaction with water and extract the product with ethyl acetate. e. Purify the crude product by silica gel column chromatography to yield the final fluorescent sensor.
Protocol 2: Determination of Carbohydrate Binding Affinity using Fluorescence Spectroscopy
This protocol details the procedure for quantifying the binding affinity (dissociation constant, Kd) of a fluorescent boronic acid sensor with a carbohydrate, such as glucose.
Materials:
-
Stock solution of the fluorescent this compound sensor (e.g., 1 mM in DMSO or MeOH).
-
Stock solution of the carbohydrate (e.g., 1 M D-glucose in buffer).
-
Phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
96-well microplate (black, clear bottom).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the phosphate buffer. Note: The final concentration of organic solvent (like DMSO or MeOH) should be kept low (e.g., <1%) to avoid affecting the binding equilibrium.
-
Preparation of Carbohydrate Dilutions: Prepare a series of carbohydrate solutions in the buffer at various concentrations. The concentration range should span from well below to well above the expected Kd.
-
Measurement: a. To each well of the 96-well plate, add a fixed volume of the sensor working solution (e.g., 100 µL). b. Add an equal volume of the corresponding carbohydrate dilution to each well. Include a control with buffer only (no carbohydrate). c. Mix gently and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes). d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: a. Subtract the background fluorescence of the buffer. b. Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration. c. Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression software to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [Carbohydrate]) / (Kd + [Carbohydrate]).
Protocol 3: Fabrication and Testing of an this compound-Based Electrochemical Sensor
This protocol describes the modification of a screen-printed carbon electrode (SPCE) with an this compound derivative for the electrochemical detection of carbohydrates.
Materials:
-
Screen-printed carbon electrodes (SPCEs).
-
This compound derivative with a functional group for immobilization (e.g., aminophenylboronic acid as a proxy).
-
Electrochemical workstation (potentiostat/galvanostat).
-
Solution of a redox probe: 5 mM Potassium ferricyanide (K₃[Fe(CN)₆]) in 0.1 M KCl.
-
Phosphate buffer solution (PBS), pH 7.4.
-
Carbohydrate solutions of varying concentrations in PBS.
Procedure:
-
Electrode Modification (Illustrative Example using Electrografting): a. Prepare a solution of 4-aminophenylboronic acid and sodium nitrite in HCl (aq) to generate the diazonium salt in situ. b. Immerse the working electrode area of the SPCE in this solution. c. Apply a negative potential using cyclic voltammetry or chronoamperometry to electrograft the boronic acid derivative onto the carbon surface. d. Rinse the modified electrode thoroughly with deionized water and dry under a stream of nitrogen.
-
Electrochemical Measurements: a. All measurements are performed in the redox probe solution (5 mM K₃[Fe(CN)₆] in 0.1 M KCl). b. Record a baseline cyclic voltammogram (CV) or electrochemical impedance spectrum (EIS) of the modified electrode in the redox solution. c. Add a known concentration of the carbohydrate to the electrochemical cell. d. After a short incubation period (e.g., 5-10 minutes), record the CV or EIS spectrum again. e. Repeat step c and d for a range of carbohydrate concentrations.
-
Data Analysis: a. For CV, measure the change in the peak current (ΔIp) or the peak-to-peak separation (ΔEp). b. For EIS, analyze the change in the charge transfer resistance (Rct) from the Nyquist plot. c. Plot the signal change (e.g., ΔIp or ΔRct) as a function of the carbohydrate concentration to generate a calibration curve.
Data Presentation
Quantitative data from carbohydrate binding studies should be presented in a clear and structured format to allow for easy comparison.
Table 1: Binding Affinities of Selected Boronic Acids with Various Carbohydrates.
| Boronic Acid Derivative | Carbohydrate | Binding Constant (K_a, M⁻¹) | Dissociation Constant (K_d, mM) | Experimental Conditions | Reference |
| Phenylboronic Acid | D-Fructose | 4370 | 0.23 | pH 7.4 | |
| Phenylboronic Acid | D-Glucose | 110 | 9.09 | pH 7.4 | |
| 2-Methylphenylboronic acid | D-Galactose | 80.0 | 0.012 | pH 7.4, aqueous | |
| 2-Methylphenylboronic acid | Sucrose | 124.7 | 0.008 | pH 7.4, aqueous | |
| Anthracene Monoboronic Acid | D-Fructose | 1000 | 1.0 | 33% MeOH, pH 7.77 | |
| Anthracene Monoboronic Acid | D-Glucose | 63 | 15.87 | 33% MeOH, pH 7.77 | |
| Anthracene Diboronic Acid | D-Fructose | 316 | 3.16 | 33% MeOH, pH 7.77 | |
| Anthracene Diboronic Acid | D-Glucose | 3981 | 0.25 | 33% MeOH, pH 7.77 |
Note: Data for this compound itself is sparse in the literature for direct sensing applications; phenylboronic acid and its derivatives are commonly used and serve as a benchmark.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes in boronic acid-based carbohydrate sensing.
Figure 1: Boronic Acid-Diol Binding Equilibrium
Figure 2: PET Fluorescent Sensor Mechanism
Figure 3: Experimental Workflow for Carbohydrate Detection
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Ethylboronic Acid-Mediated C-C Bond Formation: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, the formation of carbon-carbon (C-C) bonds is a fundamental process in the synthesis of organic molecules. Among the various methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. This document provides a detailed guide to utilizing ethylboronic acid in this reaction for the creation of C-C bonds, offering a step-by-step protocol and insights into the reaction's scope and applications.
Introduction
This compound is a versatile reagent in organic synthesis, primarily employed in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[1] This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The ability to precisely introduce an ethyl group onto various molecular scaffolds makes this reaction highly valuable in the construction of complex organic molecules, including active pharmaceutical ingredients.[2] The mild reaction conditions and the stability of boronic acids contribute to the widespread adoption of this methodology in both academic and industrial research.[3]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in this case, the ethyl group) is transferred to the palladium center, a process facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general experimental workflow for a Suzuki-Miyaura coupling reaction is a systematic process that involves careful preparation, execution, and purification steps.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: this compound Coupling with an Aryl Bromide
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromotoluene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-ethyltoluene.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling reaction with this compound can vary depending on the specific substrates and reaction conditions. The following table summarizes representative data for the coupling of alkylboronic acids/esters with various aryl halides. While specific data for this compound is not always explicitly detailed, these examples provide a strong indication of expected outcomes.
| Entry | Aryl Halide | Alkylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | This compound | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | Adapted from[3] |
| 2 | 1-Bromo-4-fluorobenzene | n-Butylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 | Fictional Example |
| 3 | 4-Chloroanisole | This compound neopentyl glycol ester | Pd₂(dba)₃ (1.5) | AntPhos (3.6) | TMSOK | CPME | 23 | 0.5 | 91 | [4] |
| 4 | 2-Bromopyridine | This compound neopentyl glycol ester | Pd₂(dba)₃ (1.5) | AntPhos (3.6) | TMSOK | CPME | 23 | 0.5 | 88 | |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | This compound neopentyl glycol ester | Pd₂(dba)₃ (1.5) | AntPhos (3.6) | TMSOK | CPME | 23 | 0.5 | 95 |
Applications in Drug Development and Organic Synthesis
The ethyl group is a common motif in many pharmaceutical compounds. The ability to introduce this group selectively and efficiently via this compound-mediated C-C bond formation is of significant interest to medicinal chemists. This methodology allows for the late-stage functionalization of complex molecules, a crucial strategy in the rapid exploration of structure-activity relationships during drug discovery. Furthermore, in the broader context of organic synthesis, this reaction provides a reliable method for the construction of a wide range of ethyl-substituted aromatic and heteroaromatic compounds, which serve as key building blocks for materials science and agrochemical research.
Conclusion
This compound is a valuable and versatile reagent for the palladium-catalyzed formation of C-C bonds. The Suzuki-Miyaura coupling reaction provides a robust and reliable method for the introduction of ethyl groups into a variety of organic molecules. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can effectively utilize this methodology to advance their synthetic goals in drug development and other areas of chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethylboronic Acid in the Production of Boron-Doped Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylboronic acid as a precursor for the synthesis of boron-doped materials, with a specific focus on boron-doped graphene. The following sections detail the experimental protocols, quantitative data, and the underlying mechanisms of this compound in creating these advanced materials.
Introduction
Boron-doped materials are of significant interest due to their unique electronic, catalytic, and structural properties. The incorporation of boron atoms into a carbon lattice, for instance, can modulate the bandgap and enhance conductivity, making these materials suitable for a wide range of applications in electronics, sensing, and catalysis. This compound has emerged as a viable solid-state precursor for the synthesis of boron-doped graphene via chemical vapor deposition (CVD). Its use offers a scalable approach to producing high-quality, uniform boron-doped graphene films.
Experimental Protocols
This section outlines the detailed methodology for the synthesis of boron-doped graphene on a copper catalyst using this compound as the sole solid-state carbon and boron source.
2.1. Materials and Equipment
-
Precursor: this compound (C₂H₅B(OH)₂) (98% purity)
-
Catalyst Substrate: Copper foil
-
Reaction Chamber: Double-temperature-zone tube furnace with a quartz tube
-
Gases: High-purity argon (Ar) and hydrogen (H₂)
-
Substrate for Transfer: Silicon wafer with a 300 nm oxide layer (SiO₂/Si)
-
Characterization Equipment:
-
Scanning Electron Microscope (SEM)
-
Transmission Electron Microscope (TEM)
-
X-ray Photoelectron Spectrometer (XPS)
-
Optical Transmittance Measurement Setup
-
Hall Effect Measurement System
-
2.2. Synthesis of Boron-Doped Graphene via CVD
-
Substrate Preparation:
-
Mechanically polish the copper foil to reduce surface roughness.
-
Treat the copper foil with ethylic acid to remove surface impurities.
-
Rinse with deionized water and dry with nitrogen gas.
-
-
CVD Growth:
-
Load the prepared copper foil into the quartz tube of the double-temperature-zone tube furnace.
-
Place the this compound precursor in the upstream heating zone.
-
Evacuate the furnace to a base pressure below 10⁻³ Torr.
-
Introduce Ar and H₂ gas into the chamber.
-
Heat the copper foil to a growth temperature of 980 °C in the downstream heating zone.
-
Heat the this compound to a sublimation temperature that allows for controlled vapor transport to the copper foil.
-
Maintain the growth conditions for a specified duration to achieve the desired film thickness and uniformity.
-
After growth, rapidly cool the furnace to room temperature under an Ar/H₂ atmosphere.
-
-
Transfer of Boron-Doped Graphene:
-
Spin-coat a layer of PMMA onto the boron-doped graphene on the copper foil.
-
Etch away the copper foil using a suitable etchant (e.g., ferric chloride solution).
-
Rinse the floating PMMA/graphene film in deionized water.
-
Transfer the film onto the target SiO₂/Si substrate.
-
Remove the PMMA layer with acetone.
-
Quantitative Data
The following table summarizes the key quantitative data obtained from the characterization of boron-doped graphene synthesized using this compound.
| Parameter | Value | Measurement Technique | Reference |
| Precursor | This compound (98% purity) | - | [1] |
| Growth Temperature | 980 °C | Thermocouple | [1] |
| Boron to Carbon Ratio | 1.8 at% | X-ray Photoelectron Spec. | [1] |
| Transmittance | High (specific value not provided) | UV-Vis Spectroscopy | [1] |
| Hall Resistance | Measured (specific value not provided) | Hall Effect Measurement | [1] |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the step-by-step process for the synthesis of boron-doped graphene using this compound.
4.2. Role of this compound in Doping
This diagram illustrates the logical relationship of this compound as a precursor in the CVD process for producing boron-doped materials.
References
Application Notes and Protocols: Employing Ethylboronic Acid in Analytical Chromatography
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of ethylboronic acid in modern analytical chromatography. The focus is on two key applications: its use as a ligand in boronate affinity-based Solid-Phase Extraction (SPE) for sample purification and enrichment, and as a derivatizing agent for enhancing the detection of cis-diol-containing compounds in High-Performance Liquid Chromatography (HPLC).
Application Note 1: Selective Enrichment of cis-Diol Compounds using this compound-Functionalized Solid-Phase Extraction (SPE)
Principle
Boronate affinity chromatography (BAC) is a powerful technique that relies on the reversible, covalent interaction between boronic acids and compounds containing cis-diol (1,2-diol) functionalities.[1][2] this compound, when immobilized onto a solid support like silica or polymer beads, serves as a selective ligand for capturing molecules such as catecholamines, nucleosides, glycoproteins, and carbohydrates.[1][3][4]
The interaction is highly dependent on pH. Under alkaline conditions (pH > 8.5), the boronic acid group is in its tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester. This allows for the selective retention of target analytes on the SPE cartridge while unretained matrix components are washed away. Subsequently, the pH is lowered to an acidic range (pH < 3), which reverses the reaction, hydrolyzing the cyclic ester and releasing the purified, concentrated analytes for elution.
Logical Workflow: Boronate Affinity SPE
Caption: Workflow for selective enrichment of cis-diol compounds using boronate affinity SPE.
Experimental Protocol: Enrichment of Catecholamines from Urine
This protocol describes the selective extraction of catecholamines (e.g., dopamine, epinephrine, norepinephrine) from a urine matrix using an this compound (EBA)-functionalized SPE cartridge prior to LC-MS analysis.
1.3.1 Materials and Reagents
-
SPE Cartridge: this compound-functionalized silica, 100 mg, 1 mL format.
-
Conditioning Solution 1: Methanol (HPLC Grade).
-
Conditioning Solution 2: Deionized Water.
-
Equilibration/Loading/Wash Buffer: 100 mM Ammonium Acetate, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Elution Buffer: 1% Formic Acid in Water (v/v), pH ~2.7.
-
Urine Sample: Centrifuged to remove particulates.
-
SPE Vacuum Manifold.
1.3.2 Protocol Steps
-
Cartridge Conditioning: Pass 1 mL of Methanol through the EBA cartridge, followed by 1 mL of Deionized Water. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Pass 1 mL of Equilibration Buffer (pH 9.0) through the cartridge.
-
Sample Loading: Adjust the pH of 1 mL of the urine sample to ~9.0 with dilute ammonium hydroxide. Load the sample onto the cartridge at a slow flow rate (~1 mL/min). The cis-diol groups of the catecholamines will bind to the EBA stationary phase.
-
Washing: Pass 1 mL of Wash Buffer (pH 9.0) through the cartridge to remove unretained, non-specific matrix components.
-
Elution: Place a clean collection tube in the manifold. Pass 1 mL of Elution Buffer (pH < 3) through the cartridge. The acidic conditions will hydrolyze the boronate esters, releasing the purified catecholamines into the collection tube.
-
Analysis: The eluate can be directly injected or evaporated to dryness and reconstituted in a suitable mobile phase for subsequent analysis by HPLC or other techniques.
Performance Data (Representative)
The following table summarizes typical performance data for boronate affinity SPE methods for catecholamine analysis. While this data is derived from studies using various boronic acids, it is representative of the performance that can be expected from this class of materials.
| Parameter | Dopamine | Epinephrine | Norepinephrine |
| Extraction Recovery (%) | 87 - 104 | 88 - 102 | 90 - 104 |
| Precision (RSD, %) | ≤ 8.0 | ≤ 7.5 | ≤ 7.8 |
| Limit of Detection (LOD) | 0.06 nM | 0.1 nM | 0.2 nM |
| Matrix Effect (%) | 87 - 113 | 89 - 110 | 88 - 112 |
Application Note 2: Pre-Column Derivatization with this compound for HPLC-Fluorescence Analysis
Principle
Many biologically important molecules, such as certain steroids or nucleosides, possess cis-diol groups but lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV or fluorescence detectors. This compound can be used as a derivatizing agent to overcome this limitation.
The reaction involves converting the non-fluorescent target analyte into a fluorescent derivative by reacting it with a fluorescent boronic acid tag. However, a more common and versatile approach is a two-step process where the analyte is first reacted with this compound to form a stable cyclic boronate ester. This ester can then be analyzed, or in a more advanced application, a fluorescent tag can be introduced that reacts with the boronate complex. For the purposes of this note, we will focus on the direct derivatization to improve chromatographic properties and stability for subsequent analysis, which is a critical step in many analytical workflows. Derivatization is often essential for GC-MS analysis to increase the volatility and thermal stability of analytes like steroids.
Experimental Workflow: Pre-Column Derivatization
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of catecholamines in urine by liquid chromatography and electrochemical detection after on-line sample purification on immobilized boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism, application, and experimental protocols for the use of ethylboronic acid in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Introduction: The Role of this compound in Palladium Catalysis
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, serving as a source of an ethyl group for the formation of new carbon-carbon bonds. Its application is most prominent in the Suzuki-Miyaura coupling, where it reacts with a variety of organic halides and triflates to introduce an ethyl moiety. This reaction is of significant interest in the pharmaceutical and materials science industries for the synthesis of complex organic molecules.
The mechanism of palladium-catalyzed reactions involving this compound follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the use of an alkylboronic acid like this compound introduces a specific challenge not typically encountered with arylboronic acids: the potential for β-hydride elimination. Understanding and mitigating this side reaction is critical for achieving high yields and reaction efficiency.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. While the fundamental steps are the same for both aryl and alkylboronic acids, the stability of the alkyl-palladium intermediate is a key differentiating factor.
The Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.[1]
-
Transmetalation: The ethyl group is transferred from the boron atom of this compound to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The coupled product, Ar-Et, is formed from the Ar-Pd(II)-Et intermediate, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The Challenge of β-Hydride Elimination
A significant side reaction that can occur with alkylboronic acids containing β-hydrogens, such as this compound, is β-hydride elimination.[2][3] After the transmetalation step, the resulting ethyl-palladium intermediate can undergo elimination of a palladium hydride species to form ethene. This process consumes the desired intermediate and reduces the yield of the cross-coupled product.
Strategies to suppress β-hydride elimination include:
-
Use of Bulky Ligands: Sterically demanding ligands can favor reductive elimination over β-hydride elimination by making the transition state for the latter more sterically hindered.
-
Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can promote the desired reductive elimination.
-
Reaction Conditions: Optimization of temperature, solvent, and base can also influence the competition between the two pathways.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed Suzuki-Miyaura coupling of this compound and its derivatives with various aryl halides. The data highlights the impact of ligands, bases, and substrates on the reaction yield.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dimethylbromobenzene | Cyclohexylboronic acid | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ | Xylenes | 140 | 12 | 63 | |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | Water | 100 | 2 | 95 | |
| 3 | 4-Iodoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME | 80 | 12 | 92 |
Note: Data for direct this compound coupling is limited in readily available literature; the table includes examples with other alkylboronic acids and general Suzuki-Miyaura conditions to provide context.
Experimental Protocols
The following are generalized protocols for performing a palladium-catalyzed Suzuki-Miyaura coupling reaction with this compound. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethylated arene.
Protocol for Minimizing β-Hydride Elimination
To minimize β-hydride elimination, the following modifications to the general protocol can be considered:
-
Catalyst and Ligand Selection: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, use a pre-formed catalyst like (AntPhos)PdCl₂ or generate the active catalyst in situ from Pd(OAc)₂ and a ligand like AntPhos.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired coupling over β-hydride elimination, although this may require longer reaction times.
-
Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the alkyl-palladium intermediate, thereby reducing the rate of β-hydride elimination.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competition Between Reductive Elimination and β-Hydride Elimination
Caption: Competing pathways for the alkyl-palladium intermediate.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Boronic Acids in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are versatile reagents that have found significant application in organic synthesis, particularly in the agrochemical industry. Their utility is highlighted by their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex molecular architectures found in a variety of modern fungicides and other crop protection agents.
This document provides detailed application notes and experimental protocols for the synthesis of two significant agrochemicals where boronic acids are key starting materials: Boscalid, a broad-spectrum fungicide, and Tavaborole, a benzoxaborole antifungal agent.
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide. This reaction is favored in industrial synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[1][2][3][4]
Application Example 1: Synthesis of Boscalid
Boscalid is a widely used fungicide that inhibits succinate dehydrogenase. Its synthesis prominently features a Suzuki-Miyaura coupling to create the biphenyl core of the molecule.
Synthetic Workflow for Boscalid
Experimental Protocol: Synthesis of Boscalid
This protocol is a composite of procedures described in the literature.[5]
Step 1: Suzuki-Miyaura Coupling to form 4'-chloro-2-nitrobiphenyl
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01 eq).
-
Solvent and Base Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) followed by the addition of a base, such as sodium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80°C and stir vigorously until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 4'-chloro-2-nitrobiphenyl.
Step 2: Reduction of the Nitro Group to form 2-amino-4'-chlorobiphenyl
-
Reaction Setup: Dissolve the 4'-chloro-2-nitrobiphenyl (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Reducing Agent: Add a reducing agent. A common method is the Béchamp reduction using iron powder in the presence of a small amount of hydrochloric acid. Alternatively, catalytic hydrogenation using a catalyst like Pt/C or a reduction system like NaBH₄/CoSO₄·7H₂O can be used.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the catalyst or iron salts. If an acid was used, neutralize the filtrate with a base. Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-4'-chlorobiphenyl.
Step 3: Amidation to form Boscalid
-
Reaction Setup: Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene in a flask under an inert atmosphere. Add a base, such as triethylamine (1.2 eq).
-
Acyl Chloride Addition: Cool the solution to 0°C and slowly add a solution of 2-chloronicotinoyl chloride (1.0 eq) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization to yield pure Boscalid.
Quantitative Data for Boscalid Synthesis
| Step | Reactants | Catalyst | Base/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/Water | 80 | ~82-99 | |
| 2 | 4'-chloro-2-nitrobiphenyl | Fe/HCl or NaBH₄/CoSO₄·7H₂O | - | Ethanol | RT - Heat | ~79 | |
| 3 | 2-amino-4'-chlorobiphenyl, 2-chloronicotinoyl chloride | - | Triethylamine | DCM | 0 - RT | >66 |
Application Example 2: Synthesis of Tavaborole
Tavaborole is an antifungal agent belonging to the benzoxaborole class. Its synthesis involves the formation of a benzoxaborole ring structure, a process where boronic acid chemistry is central.
Synthetic Workflow for Tavaborole
Experimental Protocol: Synthesis of Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)
This protocol is based on a procedure detailed in the literature.
Step 1: Protection of the Aldehyde (Formation of 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene)
-
Reaction Setup: In a two-necked flask, dissolve 2-bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and trimethoxymethane (2.69 g, 0.025 mol) in 100 ml of methanol.
-
Acid Catalyst: Add 0.4 ml of concentrated sulfuric acid.
-
Reaction: Reflux the solution for one hour.
-
Work-up: After cooling, bring the solution to a pH of approximately 11 with a concentrated solution of sodium methoxide in methanol. The reaction mixture is then distilled under vacuum to give 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene.
Step 2 & 3: Lithiation, Borylation, and Deprotection/Cyclization (Formation of 4-fluoro-2-formylphenylboronic acid)
-
Reaction Setup: Dissolve the product from Step 1 in 100 ml of dry diethyl ether in a three-necked vessel under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium in hexane (2.5 M, 11 ml) dropwise, maintaining the temperature below -70°C.
-
Borylation: After the addition is complete, add triisopropyl borate dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Deprotection and Cyclization: Bring the solution to a pH of approximately 3 with 3 M aqueous HCl. Separate the aqueous layer and extract with diethyl ether. Combine the organic layers, partially remove the solvent under vacuum, and dissolve the residue in hot water. Upon cooling, yellowish crystals of 4-fluoro-2-formylphenylboronic acid will form.
Step 4: Reduction to Tavaborole
-
Reaction Setup: Dissolve the 4-fluoro-2-formylphenylboronic acid (1.79 g, 0.011 mol) from the previous step in 100 ml of methanol in a one-necked vessel.
-
Reduction: Add sodium borohydride (NaBH₄) (0.44 g, 0.012 mol) in small portions. Stir the solution for 12 hours. An additional portion of NaBH₄ (0.22 g) can be added and the solution stirred for a longer period (e.g., 3 days) to ensure complete reaction.
-
Work-up: Remove the solvent under vacuum. Dissolve the crude product in water.
-
Purification: Crystallization from water yields 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole) as yellowish crystals.
Quantitative Data for Tavaborole Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-bromo-5-fluorobenzaldehyde | Trimethoxymethane, H₂SO₄ | Methanol | Reflux | 96 | |
| 2 & 3 | 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene | n-BuLi, Triisopropyl borate, HCl | Diethyl Ether | -78 to RT | 49 | |
| 4 | 4-fluoro-2-formylphenylboronic acid | NaBH₄ | Methanol | RT | 51 |
Conclusion
Ethylboronic acid and other boronic acid derivatives are indispensable tools in the synthesis of modern agrochemicals. The Suzuki-Miyaura cross-coupling reaction, in particular, provides an efficient and versatile method for constructing the complex carbon skeletons of many active ingredients. The detailed protocols for the synthesis of Boscalid and Tavaborole serve as practical examples of the application of boronic acid chemistry in this vital field. These methodologies not only enable the efficient production of existing agrochemicals but also provide a framework for the discovery and development of new and improved crop protection solutions.
References
Application Notes and Protocols: Ethylboronic Acid in Polymer Synthesis for Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylboronic acid and its derivatives in the synthesis of advanced polymeric materials. The unique reactivity of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, has led to the development of innovative polymers with applications in sensors, self-healing materials, and drug delivery systems. Detailed experimental protocols and quantitative data are provided to facilitate the adoption and further development of these materials in various research and development settings.
I. Application Notes
Glucose-Responsive Hydrogels for Drug Delivery and Sensing
Polymers functionalized with boronic acids exhibit a remarkable responsiveness to glucose and other saccharides. This property stems from the reversible formation of boronate esters between the boronic acid groups and the cis-diol units present in glucose molecules. This interaction can be harnessed to create "smart" hydrogels that undergo a volume change or a sol-gel transition in response to varying glucose concentrations.[1]
At physiological pH, an equilibrium exists between the uncharged trigonal form and the charged tetrahedral form of the boronic acid. The binding of glucose shifts this equilibrium towards the charged boronate ester, increasing the hydrophilicity and charge density of the polymer network. This leads to swelling of the hydrogel, which can be utilized to trigger the release of an encapsulated drug, such as insulin.[1] The swelling behavior is dependent on both the glucose concentration and the pH of the surrounding environment.
Caption: Mechanism of glucose sensing and drug release in boronic acid-functionalized hydrogels.
The sensitivity and responsiveness of these hydrogels can be tuned by altering the polymer composition, specifically the concentration of boronic acid monomers.
| Polymer Composition (mol% Boronic Acid Monomer) | Swelling Ratio (in 20 mM Glucose) | Swelling Ratio (in 0 mM Glucose) | Reference |
| 10 | 1.8 | 1.2 | [2] |
| 20 | 2.5 | 1.5 | [3] |
| 30 | 3.2 | 1.7 | [2] |
| 40 | 4.1 | 2.0 | |
| 50 | 5.0 | 2.4 | |
| 60 | 4.5 | 2.2 |
Table 1. Effect of boronic acid monomer content on the swelling ratio of glucose-responsive hydrogels. The swelling ratio is defined as the weight of the swollen hydrogel divided by the weight of the dry hydrogel.
Self-Healing Polymers Based on Dynamic Boronic Ester Bonds
The reversible nature of boronic ester bonds can also be exploited to create self-healing polymers. These materials are crosslinked through dynamic covalent bonds formed between boronic acids and diols. When the material is damaged, these bonds can break and reform, allowing the material to repair itself at room temperature. The healing process is often facilitated by the presence of water or humidity, which promotes the hydrolysis and re-esterification of the boronic ester linkages.
The efficiency of self-healing is influenced by several factors, including the crosslink density, humidity, and healing time.
Caption: Experimental workflow for the synthesis and evaluation of self-healing boronic ester-based polymers.
| Healing Time (days) | Humidity (%) | Healing Efficiency (%) (Tensile Strength) | Reference |
| 1 | 50 | 45 | |
| 1 | 85 | 70 | |
| 3 | 50 | 65 | |
| 3 | 85 | 95 |
Table 2. Influence of healing time and humidity on the self-healing efficiency of a boronic ester-based polymer network. Healing efficiency is calculated as the ratio of the tensile strength of the healed material to that of the original material.
Controlled Polymer Synthesis via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. This method can be successfully applied to the polymerization of boronic acid-containing monomers, such as 4-vinylphenylboronic acid (4-VBA), to produce block copolymers for various applications, including the formation of responsive micelles for sensing. The choice of the RAFT agent, or chain transfer agent (CTA), is crucial for achieving good control over the polymerization.
| CTA | Monomer/CTA Ratio | Mn ( g/mol ) | PDI | Reference |
| DDMAT | 100:1 | 12,500 | 1.25 | |
| CPADB | 100:1 | 11,800 | 1.18 | |
| PETTC | 100:1 | 14,200 | 1.35 |
Table 3. Comparison of different Chain Transfer Agents (CTAs) for the RAFT polymerization of 4-vinylphenylboronic acid (4-VBA). Mn = Number-average molecular weight, PDI = Polydispersity Index. DDMAT = 2-Dodecyl S-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate; CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; PETTC = S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate.
II. Experimental Protocols
Protocol 1: Synthesis of Poly(3-acrylamidophenylboronic acid) (PAPBA) for Glucose-Responsive Hydrogels
This protocol describes the synthesis of a homopolymer of 3-acrylamidophenylboronic acid, which can be crosslinked to form a glucose-responsive hydrogel.
Materials:
-
3-Aminophenylboronic acid hemisulfate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
Procedure:
-
Monomer Synthesis (3-Acrylamidophenylboronic acid - APBA):
-
Dissolve 3-aminophenylboronic acid hemisulfate (5.0 g, 26.8 mmol) in a mixture of 100 mL of THF and 100 mL of deionized water in a 500 mL round-bottom flask.
-
Add sodium bicarbonate (9.0 g, 107.1 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (4.8 g, 53.0 mmol) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the THF by rotary evaporation.
-
Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove impurities.
-
Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the APBA monomer as a white solid.
-
-
Polymerization of APBA:
-
In a Schlenk flask, dissolve APBA (2.0 g, 10.5 mmol) and AIBN (0.034 g, 0.21 mmol) in 20 mL of DMSO.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
Quench the polymerization by exposing the solution to air and cooling to room temperature.
-
Precipitate the polymer by adding the DMSO solution dropwise into 200 mL of rapidly stirring diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum at 40 °C overnight.
-
Protocol 2: Synthesis of a Self-Healing Boronic Ester-Crosslinked Polymer Network
This protocol details the preparation of a self-healing polymer network via photoinitiated thiol-ene "click" chemistry.
Materials:
-
4-Vinylphenylboronic acid
-
Ethylene glycol
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
1,8-Octanedithiol (ODT)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Boronic Ester Diene Monomer:
-
In a round-bottom flask, dissolve 4-vinylphenylboronic acid (5.0 g, 33.8 mmol) and ethylene glycol (1.05 g, 16.9 mmol) in 50 mL of toluene.
-
Reflux the mixture with a Dean-Stark trap for 4 hours to remove water.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the boronic ester diene monomer as a viscous oil.
-
-
Preparation of the Polymer Network:
-
In a glass vial, prepare a mixture of the boronic ester diene monomer, PETMP, and ODT. A typical molar ratio is 1:0.5:0.5 (diene:tetrathiol:dithiol).
-
Add the photoinitiator DMPA (1 wt% relative to the total monomer weight).
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Pour the mixture into a silicone mold of the desired shape.
-
Expose the mold to UV light (365 nm) for 10-15 minutes to initiate polymerization and crosslinking.
-
Carefully remove the cured polymer network from the mold.
-
Protocol 3: RAFT Polymerization of 4-Vinylphenylboronic Acid (4-VBA)
This protocol describes the controlled polymerization of 4-VBA using RAFT to synthesize a well-defined homopolymer.
Materials:
-
4-Vinylphenylboronic acid (4-VBA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a Schlenk tube, combine 4-VBA (1.0 g, 6.75 mmol), CPADB (0.038 g, 0.135 mmol), and AIBN (0.0044 g, 0.027 mmol) in 5 mL of anhydrous 1,4-dioxane. The desired target degree of polymerization is 50.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the Schlenk tube in a preheated oil bath at 70 °C and stir for 12 hours.
-
Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with a small amount of THF and precipitate the polymer into a large volume of cold hexane.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
References
Troubleshooting & Optimization
Optimizing base and ligand selection for ethylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base and ligand selection in ethylboronic acid reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base for a Suzuki-Miyaura reaction with this compound?
A1: The choice of base is crucial for activating the this compound for the transmetalation step. Key factors to consider include:
-
Basicity: The base must be strong enough to form the boronate species (R-B(OH)3-), which is more nucleophilic than the neutral boronic acid.[1]
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and efficient reaction.
-
Substrate Compatibility: The base should not react with or degrade your starting materials or product. For base-sensitive substrates, weaker bases like K2CO3 or K3PO4 may be preferable to stronger bases like NaOH.
-
Water Content: Some bases are hygroscopic and can introduce water into the reaction, which can be beneficial in some cases but can also promote protodeboronation.[1][2] Anhydrous conditions with a carefully selected base are sometimes necessary to minimize this side reaction.[3]
Q2: How do I choose the optimal phosphine ligand for my this compound coupling reaction?
A2: The phosphine ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Important considerations for ligand selection include:
-
Electron-donating properties: Electron-rich ligands generally accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]
-
Steric bulk: Bulky ligands can promote the formation of the active monoligated palladium(0) species and facilitate the final reductive elimination step. However, excessively bulky ligands can sometimes paradoxically increase the rate of undesired side reactions like protodeboronation.
-
Stability: The ligand should be stable under the reaction conditions and not prone to oxidation, which would deactivate the catalyst.
-
Substrate Scope: Ligands like SPhos and XPhos from the Buchwald family have shown broad applicability and high efficiency for a variety of Suzuki-Miyaura reactions, including those with alkylboronic acids.
Q3: My reaction with this compound is showing low or no conversion. What are the first things I should check?
A3: Low or no conversion in a Suzuki-Miyaura reaction can stem from several issues. Here's a checklist of initial troubleshooting steps:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst and phosphine ligands.
-
Reagent Quality: Verify the purity and integrity of all reagents. This compound can be unstable and prone to degradation. Ensure your palladium catalyst, ligand, base, and solvent are of high quality and have been stored correctly.
-
Catalyst Activation: If you are using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-formed Pd(0) source or a modern precatalyst system for more reliable activation.
-
Base and Ligand Choice: Re-evaluate your choice of base and ligand. An inappropriate base may not be strong enough to activate the boronic acid, or your ligand may not be suitable for the specific substrates.
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.
Q4: I am observing a significant amount of a byproduct that corresponds to the protonated version of my this compound (ethane). What is happening and how can I prevent it?
A4: This byproduct is a result of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a common issue, especially with alkylboronic acids. To minimize protodeboronation:
-
Use Anhydrous Conditions: Minimize the presence of water in your reaction by using anhydrous solvents and reagents.
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K3PO4 or Cs2CO3.
-
Use a Boronic Ester: Converting the this compound to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can protect it from protodeboronation. These esters slowly release the boronic acid under the reaction conditions.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.
-
Ligand Choice: Avoid excessively bulky phosphine ligands, as they have been shown to sometimes promote this side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient catalyst activation (if using Pd(II) source). | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst. |
| Deactivated catalyst or ligand due to oxygen exposure. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. | |
| Incorrect base selection (too weak or insoluble). | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure solubility in the chosen solvent. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Protodeboronation (formation of ethane) | Presence of excess water or protic solvents. | Use anhydrous solvents and reagents. |
| Base is too strong. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. | |
| Instability of this compound. | Use a more stable derivative like this compound pinacol ester or potassium ethyltrifluoroborate. | |
| High reaction temperature. | Lower the reaction temperature if the desired coupling can still proceed at a reasonable rate. | |
| Homocoupling of this compound (formation of butane) | Presence of oxygen. | Improve the degassing procedure for the reaction mixture. |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source to avoid the in-situ reduction step that can lead to homocoupling. | |
| Dehalogenation of the Aryl Halide | Presence of hydride sources (e.g., certain amine bases or alcohol solvents). | Switch to a non-hydridic base (e.g., carbonates, phosphates) and an aprotic solvent. |
| Formation of Palladium Black | Catalyst decomposition and aggregation. | Use a more robust and stabilizing ligand. Ensure proper stirring to avoid localized high concentrations of reagents. Lower the reaction temperature if possible. |
Quantitative Data on Base and Ligand Selection
The following tables summarize quantitative data from a study on the Suzuki-Miyaura cross-coupling of n-butylboronic acid, which serves as a useful proxy for this compound, with bromobenzene.
Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of n-Butylboronic Acid with Bromobenzene using a Buchwald Precatalyst
| Entry | Base (3 equiv.) | Solvent | Time (h) | Temperature (°C) | Conversion (%) |
| 1 | K₃PO₄ | THF | 19 | 60 | 95 |
| 2 | K₂CO₃/Cs₂CO₃ (10:1) | THF | 19 | 60 | 90 |
| 3 | K₃PO₄ | Dioxane | 19 | 105 | 98 |
| 4 | K₂CO₃/Cs₂CO₃ (10:1) | Dioxane | 45 | 105 | 95 |
| 5 | 3N NaOH | Dioxane | 19 | 105 | 92 |
| 6 | K₃PO₄ | DMAc | 19 | 120 | 90 |
| 7 | K₃PO₄ | Toluene | 19 | 105 | 96 |
| 8 | K₂CO₃/Cs₂CO₃ (10:1) | Toluene | 45 | 105 | 85 |
| 9 | 3N NaOH | Toluene | 19 | 105 | 94 |
Table 2: Ligand Assessment for the Suzuki-Miyaura Coupling of n-Butylboronic Acid with Bromobenzene
| Entry | Ligand | Base (3 equiv.) | Solvent | Time (h) | Temperature (°C) | Conversion (%) |
| 1 | XPhos | K₃PO₄ | Toluene | 19 | 105 | 98 |
| 2 | SPhos | K₃PO₄ | Toluene | 19 | 105 | >99 |
| 3 | RuPhos | K₃PO₄ | Toluene | 19 | 105 | 97 |
| 4 | JohnPhos | K₃PO₄ | Toluene | 19 | 105 | 92 |
| 5 | P(tBu)₃ | K₃PO₄ | Toluene | 19 | 105 | 88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, ~0.1-0.2 M concentration) via syringe. If using a biphasic system, add the degassed water at this stage.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add the appropriate volume of the catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for this compound.
Caption: Troubleshooting workflow for optimizing this compound coupling reactions.
References
Strategies to improve the yield of ethylboronic acid coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of ethylboronic acid coupling reactions, primarily within the context of the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound Suzuki-Miyaura coupling reactions?
Low yields in these reactions typically stem from a few key areas:
-
Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[1]
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Catalyst Deactivation: The palladium catalyst may be improperly activated or may decompose (indicated by the formation of palladium black) before the catalytic cycle is complete. This is often due to the presence of oxygen or impurities in the reagents or solvents.[2]
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This compound Instability: Alkylboronic acids are susceptible to degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom). This side reaction is a frequent cause of reduced yield.[3][4]
-
Side Reactions: Besides protodeboronation, homocoupling of the this compound can occur, where two ethyl groups couple to form butane, consuming the starting material.[1]
Q2: How can I minimize protodeboronation of my this compound?
Protodeboronation is a common side reaction for alkylboronic acids. To minimize it:
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Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
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Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, switching to anhydrous solvents can sometimes reduce the rate of protodeboronation.
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Use of Boronic Acid Surrogates: A highly effective strategy is to use a more stable derivative of this compound. Common choices include:
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Ethylboronate esters (e.g., pinacol esters): These are generally more stable towards protodeboronation.
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Potassium ethyltrifluoroborate (EtBF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.
-
Q3: My reaction is sluggish or stalls before completion. What can I do to improve the reaction rate?
Sluggish reactions can often be improved by addressing the following factors:
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Catalyst and Ligand: Switch to a more active catalyst system. For C(sp³)-C(sp²) couplings, palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are known to accelerate the reaction.
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Temperature: Increasing the reaction temperature can significantly increase the rate. However, be cautious of potential side reactions or decomposition at higher temperatures. A good starting point is often 60-80 °C.
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Base: A stronger base may be required to facilitate the transmetalation step, which is often rate-limiting. This must be balanced with the potential for base-induced side reactions like protodeboronation.
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Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. A solvent screen may be necessary to find the optimal conditions.
Q4: I am observing a significant amount of homocoupling of my this compound. How can I prevent this?
Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction:
-
Thorough Degassing: Ensure that the solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction without excessive consumption of the boronic acid.
-
Controlled Addition: In some cases, slow addition of the this compound to the reaction mixture can help to keep its concentration low and disfavor homocoupling.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh, high-quality palladium catalyst. - Consider using a more active pre-catalyst (e.g., a Buchwald G3 precatalyst). - Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). |
| 2. Inefficient Ligand | - For C(sp³)-C(sp²) couplings, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2). | |
| 3. Ineffective Base | - The base may be too weak or insoluble. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can be highly dependent on the specific substrates and solvent. | |
| Significant Protodeboronation | 1. High Reaction Temperature | - Reduce the reaction temperature. This is often a trade-off between reaction rate and selectivity. |
| 2. Strong Base | - Use a milder base such as K₃PO₄ or CsF. | |
| 3. Presence of Water | - If using aqueous conditions, minimize the amount of water. - Consider switching to anhydrous conditions. | |
| 4. Inherent Instability of this compound | - Use a more stable derivative like this compound pinacol ester or potassium ethyltrifluoroborate. | |
| Significant Homocoupling | 1. Presence of Oxygen | - Ensure thorough degassing of the reaction mixture and solvent. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| 2. Use of a Pd(II) Precatalyst | - The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. - Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. | |
| Difficulty in Product Purification | 1. Co-elution with Boronic Acid Byproducts | - Boronic acid-derived impurities can be challenging to separate. - An acidic or basic wash during the workup can help remove boronic acid residues. - Optimize column chromatography conditions (e.g., try different solvent systems or a gradient elution). |
Data Presentation: Optimizing Reaction Parameters
Table 1: Comparison of Common Bases for this compound Coupling
| Base | Strength | Solubility | General Applicability for this compound Coupling | Potential Issues |
| K₂CO₃ | Moderate | Good in aqueous mixtures | Often a good starting point. | Can be less effective for challenging couplings; may promote protodeboronation at high temperatures. |
| K₃PO₄ | Moderate | Good in aqueous mixtures | Generally effective and often a good choice to minimize protodeboronation. | May lead to slower reaction rates compared to stronger bases. |
| Cs₂CO₃ | Strong | Good in organic solvents | Highly effective, especially for less reactive aryl chlorides. | Can be expensive; may increase the rate of side reactions. |
| NaOH | Strong | High in water | Can be very effective but may promote significant protodeboronation of alkylboronic acids. | High basicity can lead to side reactions and degradation of sensitive functional groups. |
| KF | Mild | Good in aqueous mixtures | Can be used for base-sensitive substrates. | Often results in slower reaction rates. |
Table 2: Comparison of Common Solvents for this compound Coupling
| Solvent System | Typical Ratio | General Applicability | Considerations |
| Toluene/Water | 9:1 to 4:1 | Widely used, good for a broad range of substrates. | Good for dissolving organic starting materials. Biphasic nature can sometimes lead to mass transfer limitations. |
| Dioxane/Water | 9:1 to 4:1 | Very common and effective for many Suzuki couplings. | Dioxane is a good solvent for many organic compounds. Ensure it is peroxide-free. |
| THF/Water | 9:1 to 4:1 | Another common and effective solvent system. | THF is a good solvent but has a lower boiling point, which may limit the reaction temperature. |
| DMF | Anhydrous or with water | Can be effective, particularly for less soluble substrates. | Higher boiling point allows for higher reaction temperatures. Can be difficult to remove during workup. |
| Ethanol/Water | 1:1 to 4:1 | A "greener" solvent option that can be effective. | Good for dissolving the base and boronic acid. May not be suitable for all substrates. |
Experimental Protocols
Detailed Methodology for a Representative Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with 4-bromotoluene as a representative aryl bromide. This should be considered a starting point, and optimization of the reaction conditions may be necessary for different substrates.
Materials:
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This compound (1.2 - 1.5 equivalents)
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4-Bromotoluene (1.0 equivalent)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
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1,4-Dioxane (degassed)
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Water (degassed)
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Round-bottom flask or reaction vial with a magnetic stir bar
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Septum and needles for inert gas handling
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Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-bromotoluene, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
References
Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered when using ethylboronic acid and its derivatives in chemical synthesis. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to mitigate these issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Protodeboronation
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the this compound is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of ethane and boric acid.[1][2][3] This reaction consumes the starting material, reducing the yield of the desired product and introducing impurities that can complicate purification.[2]
Q2: What are the primary causes of protodeboronation?
A2: Several factors can promote protodeboronation:
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Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]
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Basic Conditions: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, require a base. However, the base can react with the boronic acid to form a more reactive boronate species that is more susceptible to protonolysis. The choice of base can significantly impact the rate of protodeboronation.
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Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
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Palladium Catalyst and Ligands: The palladium catalyst, particularly Pd(II) species, can catalyze protodeboronation. Paradoxically, some bulky phosphine ligands used to promote challenging cross-couplings can increase the rate of this undesired side reaction.
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pH of the Reaction Medium: The pH plays a crucial role as it dictates the speciation of the boronic acid.
Q3: How can I minimize protodeboronation in my reaction?
A3: Several strategies can be employed to minimize protodeboronation:
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Use Anhydrous Conditions: Whenever feasible, using dry solvents and reagents can significantly reduce protodeboronation by minimizing the presence of a proton source.
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Careful Selection of Base: Weaker or non-aqueous bases are often beneficial. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are frequently good choices.
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Lower Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, reducing the temperature can help minimize protodeboronation.
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Use a Protected Boronic Acid Derivative: Using the corresponding MIDA boronate or potassium trifluoroborate salt can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.
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Optimize Catalyst and Ligands: Consider screening different palladium ligands, potentially less bulky ones, and ensure the use of a pre-catalyst that rapidly generates the active Pd(0) species to accelerate the desired reaction over the decomposition pathway.
Homocoupling
Q1: What is homocoupling and when does it occur?
A1: Homocoupling is a side reaction where two molecules of the this compound react with each other to form a butane dimer. This is a common byproduct in Suzuki-Miyaura cross-coupling reactions.
Q2: What factors promote the homocoupling of this compound?
A2: The primary drivers of homocoupling include:
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Presence of Oxygen: The homocoupling reaction is often promoted by the presence of oxygen.
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Palladium(II) Species: The presence of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative addition/reductive elimination cycles, can catalyze homocoupling.
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Base: The base used in the reaction can influence the rate of homocoupling.
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Electron-Deficient Boronic Acids: While this compound is not electron-deficient, it's a general trend that electron-deficient arylboronic acids are more prone to homocoupling.
Q3: What strategies can be used to prevent homocoupling?
A3: To suppress homocoupling, consider the following:
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Deoxygenate the Reaction Mixture: Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce homocoupling.
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Use an Effective Catalyst System: Employing a pre-catalyst that rapidly and efficiently generates the active Pd(0) species can minimize the concentration of homocoupling-promoting Pd(II) species.
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Controlled Addition of Boronic Acid: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.
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Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling and homocoupling. For instance, using dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to favor cross-coupling over homocoupling in some systems.
Formation of Boroxines
Q1: What are boroxines and are they detrimental to my reaction?
A1: Boroxines are six-membered heterocyclic compounds with alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. The formation of boroxine from this compound is a reversible process. While boroxines can be used in Suzuki-Miyaura coupling reactions, their formation can alter the stoichiometry and solubility of the boron reagent. In some cases, the equilibrium between the boronic acid and boroxine can be controlled by the addition or removal of water.
Q2: How can I control the formation of boroxines?
A2: The equilibrium between this compound and its corresponding boroxine can be influenced by:
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Water Content: The presence of water favors the boronic acid form, while anhydrous conditions promote boroxine formation.
-
Temperature: Boroxine formation is an entropically driven process and is favored at higher temperatures.
-
Solvent: The choice of solvent can impact the equilibrium.
Q4: Should I be concerned about boroxine formation?
A4: In many cases, the in-situ formation of boroxines does not significantly hinder the desired reaction, as they are often competent coupling partners themselves. However, if you suspect boroxine formation is causing issues with solubility or reactivity, adding a small amount of water to the reaction mixture can shift the equilibrium back towards the boronic acid.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product & Significant Protodeboronation Byproduct | Presence of water, strong base, high temperature, inappropriate catalyst/ligand. | Use anhydrous conditions, switch to a weaker base (e.g., Cs₂CO₃, KF), lower reaction temperature, use a protected boronic acid derivative (MIDA ester or trifluoroborate salt). |
| Significant Homocoupling Byproduct (Butane) | Presence of oxygen, high concentration of Pd(II) species. | Deoxygenate the reaction mixture, use an efficient Pd(0) catalyst system, add this compound slowly. |
| Inconsistent Reactivity or Solubility | Formation of ethylboroxine (cyclic anhydride). | Add a controlled amount of water to the reaction to shift the equilibrium back to the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
-
Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven overnight and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents and reagents.
-
Reaction Setup: To a dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed anhydrous solvent, followed by the anhydrous base (e.g., potassium fluoride).
-
Boronic Acid Addition: Dissolve the this compound (or its protected derivative) in a minimal amount of the anhydrous solvent and add it to the reaction mixture. For sensitive substrates, consider slow addition via a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.
Protocol 2: Removal of Boronic Acid Byproducts via Basic Aqueous Wash
This method is effective for products that are stable under basic conditions and have low solubility in water.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.
-
Separation and Washing: Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Using a Scavenger Resin for Boronic Acid Removal
This protocol is ideal for base-sensitive compounds or when extractions are problematic.
-
Resin Selection: Choose a suitable boronic acid scavenger resin, such as one functionalized with diol or diethanolamine (DEAM).
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the residual boronic acid) to the solution and stir at room temperature.
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Monitoring: Monitor the disappearance of the boronic acid from the solution using a suitable analytical technique (e.g., TLC, LC-MS).
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Filtration: Once the scavenging is complete, filter off the resin and wash it with a small amount of the organic solvent.
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Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visual Guides
References
Technical Support Center: Ethylboronic Acid Stability in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of ethylboronic acid in aqueous media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in water?
This compound is susceptible to several degradation pathways in aqueous media, leading to a decrease in its effective concentration and the formation of impurities. The primary routes of instability are:
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Dehydration to Boroxine: Three molecules of this compound can reversibly lose three molecules of water to form a cyclic anhydride called an ethylboroxine. This is often the white solid that precipitates from concentrated aqueous solutions.
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Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide, which can be present in laboratory water or generated in situ. This process, known as oxidative deboronation, converts this compound into ethanol and boric acid.
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Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton, replacing the boronic acid group with a hydrogen atom to form ethane and boric acid. This process can be influenced by the pH of the medium.
Q2: What is the white precipitate that forms in my concentrated this compound solution?
The white precipitate is most likely ethylboroxine, a cyclic trimer anhydride. This forms through the intermolecular dehydration of three this compound molecules. While this process is reversible upon dilution or addition of a suitable diol, its formation removes the active monomeric this compound from the solution, impacting reaction stoichiometry and overall efficacy.
Q3: How does pH affect the stability of this compound?
Q4: Can the buffer I use affect the stability of my this compound solution?
Yes, the choice of buffer can significantly impact the stability of this compound. Some buffers may contain components that can interact with or promote the degradation of boronic acids. For example, buffers containing diol moieties (e.g., some biological buffers) can form complexes with this compound, which may either stabilize or destabilize it depending on the specific complex formed. It is crucial to select a buffer that is inert to boronic acids and provides the optimal pH for stability. Phosphate and citrate buffers are commonly used, but their compatibility should be experimentally verified for your specific application.
Troubleshooting Guide
Issue: I observe a gradual loss of activity or concentration of my this compound in solution over time.
| Possible Cause | Suggested Action |
| Degradation (Oxidation/Protodeboronation) | Minimize exposure to air and light. Use freshly deionized and degassed water to prepare solutions. Store stock solutions frozen and under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Ethylboroxine | Prepare solutions at the desired final concentration immediately before use. Avoid preparing highly concentrated stock solutions in purely aqueous media. If a precipitate is observed, attempt to redissolve by adding a stabilizing agent like a 1,2- or 1,3-diol (e.g., pinacol, mannitol). |
| Incompatible Buffer | Evaluate the stability of this compound in your chosen buffer system by monitoring its concentration over time using a validated analytical method (e.g., HPLC-UV). Consider switching to an alternative buffer system if significant degradation is observed. |
Issue: My analytical results (e.g., HPLC, NMR) show unexpected peaks.
| Possible Cause | Suggested Action |
| Degradation Products | The primary degradation products are ethanol, ethane, and boric acid. Depending on the analytical method, these may or may not be observable. Other minor byproducts could also be present. |
| Ethylboroxine Formation | Ethylboroxine may have a different retention time in HPLC or chemical shift in NMR compared to the monomeric this compound. |
| On-Column Degradation (HPLC) | Boronic acids can sometimes degrade on the HPLC column, especially if the mobile phase is highly aqueous or has a suboptimal pH. Using a column with low silanol activity and optimizing the mobile phase composition can help minimize this. |
Experimental Protocols and Data
Stabilization of this compound with Diols
The most effective strategy to prevent the degradation of this compound in aqueous media is to convert it into a more stable boronate ester by reacting it with a diol. This reversible complexation protects the boron center from dehydration and degradation.
Quantitative Data: Stability Constants of Boronate Esters
While extensive data for this compound is limited, the following table, based on studies of phenylboronic acid, illustrates the effect of diol structure on the stability of the resulting boronate ester. Higher stability constants (Keq) indicate a more stable complex. Alkylboronic acids, like this compound, generally form more stable esters than arylboronic acids.
| Diol | Structure | Typical Keq (M-1) with Phenylboronic Acid at pH 7.4 |
| Ethylene Glycol | HOCH2CH2OH | Low |
| Propane-1,2-diol | CH3CH(OH)CH2OH | Moderate |
| Pinacol | (CH3)2C(OH)C(OH)(CH3)2 | High |
| Mannitol | C6H14O6 | High |
| Sorbitol | C6H14O6 | Very High |
Note: This data is for phenylboronic acid and serves as an illustrative guide. The exact stability constants will vary for this compound.
Protocol for Preparing a Stabilized this compound Solution using a Diol
This protocol describes the in-situ formation of a boronate ester to stabilize this compound in an aqueous buffer.
Materials:
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This compound
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Stabilizing diol (e.g., mannitol, sorbitol, or pinacol)
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Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
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Vortex mixer
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pH meter
Procedure:
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Determine the required concentrations: Decide on the final desired concentration of this compound and the molar excess of the diol. A 1.1 to 2-fold molar excess of the diol is typically sufficient.
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Prepare the buffer: Prepare the aqueous buffer and adjust its pH to the desired value.
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Dissolve the diol: Weigh the appropriate amount of the diol and dissolve it completely in the prepared buffer.
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Add this compound: Weigh the required amount of this compound and add it to the diol-containing buffer.
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Mix thoroughly: Vortex or stir the solution until the this compound is completely dissolved. The formation of the boronate ester is typically rapid.
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Verify pH: Check the pH of the final solution and adjust if necessary.
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Storage: Store the stabilized solution appropriately. For long-term storage, freezing at -20°C or -80°C is recommended.
Quantification of this compound by HPLC-UV
A stability-indicating HPLC method is essential for accurately quantifying this compound and monitoring its degradation.
Protocol for HPLC-UV Analysis of this compound
This protocol provides a starting point for developing an HPLC-UV method. Optimization will be required for specific applications and instrumentation.
Instrumentation and Columns:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., Waters XSelect™ Premier HSS T3, or equivalent) is often a good starting point.
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound standard
-
Sample solutions
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Filter and degas the mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
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Detection Wavelength: 210 nm (this compound has a weak chromophore; low UV wavelengths are necessary. A PDA detector can be used to identify the optimal wavelength).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a known concentration.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution to determine the retention time and peak area.
-
Inject the sample solutions.
-
Quantify the this compound in the samples by comparing the peak area to that of the standard.
-
Visualizing Instability and Stabilization
The following diagrams illustrate the key chemical processes involved in the instability of this compound and its stabilization.
Minimizing homocoupling byproducts in ethylboronic acid reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts in reactions involving ethylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is a common side reaction where two molecules of this compound react with each other to form diethylbiphenyl. This byproduct reduces the yield of the desired cross-coupled product and complicates purification.[1][2]
Q2: What is the primary cause of this compound homocoupling?
A2: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product.
Q3: Besides oxygen, what other factors can promote homocoupling?
A3: Several other factors can contribute to homocoupling:
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Use of Pd(II) Precatalysts: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can initiate the homocoupling pathway.
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Sub-optimal Ligand Choice: The use of inappropriate ligands can fail to stabilize the Pd(0) catalyst or promote the desired reductive elimination step, making the homocoupling pathway more competitive.
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Base Selection: The choice of base can influence the reaction kinetics and selectivity, with some bases potentially promoting side reactions more than others.
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High Temperatures: Elevated reaction temperatures can sometimes accelerate side reactions, including homocoupling.
Q4: What is protodeboronation and how can it be minimized?
A4: Protodeboronation is another common side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions. To minimize it, you can use anhydrous conditions, a milder base, or protect the this compound as a more stable boronate ester (e.g., a pinacol ester).
Troubleshooting Guide for Homocoupling
This guide addresses the significant formation of the diethylbiphenyl byproduct and provides targeted solutions.
Problem: High levels of diethylbiphenyl (homocoupling byproduct) are observed in my reaction.
Below is a logical workflow to diagnose and solve the issue, followed by a detailed breakdown of potential causes and their solutions.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
The competing catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling are illustrated below.
References
Impact of temperature on the efficiency of ethylboronic acid couplings
Technical Support Center: Ethylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound, with a focus on the impact of temperature.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve problems in your experiments.
Question 1: My this compound coupling reaction has a low yield or is not proceeding to completion. How can I improve it?
Answer: Low yield or incomplete conversion in a Suzuki-Miyaura coupling can stem from several factors, with reaction temperature being a critical parameter.
Initial Steps:
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Verify Reagent Quality: Ensure that your this compound, aryl halide, palladium catalyst, ligand, and base are pure and dry. Boronic acids can degrade over time, so using a fresh batch is recommended.
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Ensure Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
Temperature-Related Adjustments:
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Gradual Temperature Increase: If your reaction is sluggish at room temperature or a lower temperature (e.g., 60 °C), a careful and incremental increase in temperature (in 10-20 °C intervals) can enhance the reaction rate.[1] Many Suzuki-Miyaura couplings benefit from heating, with typical ranges between 80-100 °C.
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Avoid Excessive Heat: While higher temperatures can speed up the reaction, excessive heat can lead to the thermal decomposition of the palladium catalyst and an increase in side reactions, such as protodeboronation of the this compound. Temperatures above 120 °C should be approached with caution.[1]
Question 2: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material. What is causing this and how can I minimize it?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with thermally sensitive boronic acids.
Causes and Solutions:
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High Temperature and Prolonged Reaction Time: Elevated temperatures and long reaction times are major contributors to protodeboronation.[1]
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Action: Try running the reaction at a lower temperature for a longer duration.[1] It is crucial to monitor the reaction's progress closely using techniques like TLC or LC-MS and to stop the reaction once the formation of the desired product has plateaued.
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Presence of Water: While some water can be beneficial in Suzuki-Miyaura couplings, an excessive amount can promote protodeboronation.
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Action: If using a biphasic solvent system (e.g., toluene/water), ensure the ratio is optimized. In some cases, using anhydrous solvents with a carefully controlled amount of aqueous base can be advantageous.
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Question 3: My palladium catalyst appears to be decomposing (e.g., forming a black precipitate of palladium metal). How can I prevent this?
Answer: Palladium catalyst decomposition can be a significant issue, leading to a loss of catalytic activity.
Preventative Measures:
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Optimize Temperature: As mentioned, excessive heat can accelerate catalyst decomposition. Operating at the lowest effective temperature is key.
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Ligand Selection and Ratio: The choice of phosphine ligand is crucial for stabilizing the palladium center. Ensure you are using an appropriate ligand for your specific substrates and that the ligand-to-palladium ratio is optimized.
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Proper Degassing: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Rigorous degassing of your solvents and reaction mixture is essential.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for this compound couplings?
A1: There is no single "ideal" temperature, as it is highly dependent on the specific substrates, catalyst system, and solvent used. A good starting point is often in the range of 60-80 °C. For less reactive aryl halides, a higher temperature (e.g., 80-100 °C) may be necessary. It is always recommended to perform small-scale optimization experiments to determine the optimal temperature for your specific reaction.
Q2: Can this compound couplings be performed at room temperature?
A2: Yes, some Suzuki-Miyaura couplings with reactive aryl halides can proceed at room temperature, which can be beneficial for thermally sensitive substrates. However, reaction times will likely be significantly longer. If you are not seeing any product formation at room temperature, a moderate increase in temperature is warranted.
Q3: How does temperature affect the stability of this compound?
A3: Like many boronic acids, this compound can be susceptible to thermal degradation, primarily through protodeboronation. The rate of this decomposition reaction generally increases with temperature. Therefore, it's a balance between achieving a sufficient reaction rate for the coupling and minimizing the degradation of the boronic acid.
Q4: What are the signs that my reaction temperature is too high?
A4: The primary indicators of an excessively high reaction temperature are:
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A decrease in the yield of the desired product.
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An increase in the formation of byproducts, particularly the protodeboronated starting material.
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Visible decomposition of the palladium catalyst (formation of palladium black).
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The appearance of other unidentifiable impurities on your TLC or LC-MS.
Data on Temperature Effects in Suzuki-Miyaura Couplings
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 140 | 1.5 | 95 |
| 2 | 120 | 1 | 87 |
| 3 | 100 | 12 | 80 |
This table is adapted from a study on a different boronic acid and serves to illustrate the general relationship between temperature and yield in Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on an this compound Coupling
This protocol provides a framework for optimizing the temperature for a Suzuki-Miyaura coupling between an aryl halide and this compound.
Materials:
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Aryl halide (1.0 mmol)
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This compound (1.2 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol)
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Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with a temperature controller
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.
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Establish Inert Atmosphere: Seal the flask with a septum and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent system via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., start with 60 °C) and stir vigorously.
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Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.
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Optimization: Set up parallel reactions at different temperatures (e.g., Room Temperature, 60 °C, 80 °C, 100 °C) to determine the optimal condition for your specific substrates.
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Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound couplings.
Caption: Simplified Suzuki-Miyaura cycle with temperature-sensitive steps.
References
Technical Support Center: Catalyst Deactivation in Ethylboronic Acid Cross-Coupling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during Suzuki-Miyaura cross-coupling reactions involving ethylboronic acid.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Problem: The reaction shows low conversion of the starting materials or fails to produce the desired product.
| Possible Cause | Diagnosis | Solution |
| Catalyst Deactivation | Formation of a black precipitate (palladium black) indicates catalyst aggregation.[1] Reaction may start but then stalls. | - Use bulky, electron-rich phosphine ligands to stabilize the catalyst.[2] - Ensure rigorous exclusion of air and moisture.[1] - Add a fresh portion of the catalyst to the stalled reaction; if it restarts, catalyst deactivation is confirmed. |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.[1] | - Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more reliable precatalyst system (e.g., Buchwald precatalysts).[1] |
| This compound Instability | This compound is susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom). | - Use freshly purchased or purified this compound. - Consider using more stable derivatives like this compound pinacol ester or potassium ethyltrifluoroborate. These release the boronic acid slowly under reaction conditions. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the base may be inappropriate. | - Systematically screen reaction parameters such as temperature, solvent, and base. - For this compound, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). |
| Poor Reagent Quality | Impurities in starting materials, solvents, or the base can poison the catalyst. | - Use high-purity, anhydrous solvents and reagents. - Ensure the base is finely powdered and dry. |
Guide 2: Formation of Significant Byproducts
Problem: The desired product is formed, but significant amounts of byproducts are also observed, complicating purification and reducing the yield.
| Byproduct | Possible Cause | Solution |
| Homocoupling of this compound | Presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two this compound molecules. Inefficient reduction of a Pd(II) precatalyst can also contribute. | - Ensure the reaction setup is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon, nitrogen). - Use a Pd(0) catalyst source directly. |
| Dehalogenation of the Coupling Partner | The aryl or vinyl halide is reduced instead of coupled. This can be caused by certain bases or impurities acting as a hydride source. | - Screen alternative bases that are less likely to act as hydride donors (e.g., K₃PO₄, CsF). - Ensure solvents are pure and free from potential hydride sources. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black?
A1: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst deactivation. This occurs when the active Pd(0) catalyst species aggregate into larger, inactive palladium metal particles. This can be caused by an insufficient ligand-to-palladium ratio, high reaction temperatures, or the presence of oxygen. Using bulky and electron-rich phosphine ligands can help stabilize the palladium nanoparticles and prevent aggregation.
Q2: Can this compound itself contribute to catalyst deactivation?
A2: While this compound is the desired coupling partner, its degradation products can potentially interfere with the catalytic cycle. The primary instability of alkylboronic acids is their susceptibility to protodeboronation, especially in the presence of water and base. While not directly poisoning the catalyst, the consumption of the boronic acid through this side reaction will lead to a lower yield. To mitigate this, using stable derivatives like this compound pinacol ester or potassium ethyltrifluoroborate is recommended.
Q3: What is the optimal base for this compound cross-coupling?
A3: The choice of base is crucial for a successful Suzuki-Miyaura coupling. The base activates the boronic acid for the transmetalation step. For alkylboronic acids like this compound, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base can be substrate-dependent, and screening of different bases is often necessary to achieve the best results.
Q4: How critical is the exclusion of air and moisture?
A4: Extremely critical. Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation. Moisture can promote the degradation of this compound through protodeboronation. Therefore, it is essential to use anhydrous and degassed solvents, and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with Bromobenzene *
| Ligand | Base/Solvent | Yield (%) |
| P(Oi-Pr)₃ | 3N NaOH / i-PrOH | Moderate |
| P(Oi-Pr)₃ | K₃PO₄ / THF | High |
| S-Phos | K₃PO₄ / THF | High |
| S-Phos | 3N NaOH / i-PrOH | High |
*Data adapted from a study on n-butylboronic acid, which serves as a useful proxy for this compound cross-coupling. Yields are qualitative ("Moderate", "High") as reported in the study's summary.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in this compound Cross-Coupling
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Reagent Preparation:
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Ensure the aryl/vinyl halide is pure and dry.
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Use freshly purchased this compound or consider converting it to its pinacol ester derivative for enhanced stability.
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Use anhydrous, degassed solvents (e.g., THF, dioxane, toluene). Degas by sparging with argon or nitrogen for 30 minutes or by three freeze-pump-thaw cycles.
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Ensure the base (e.g., K₃PO₄) is finely powdered and dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and the ligand (if required).
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Add the degassed solvent (e.g., 5-10 mL).
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-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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-
Work-up and Analysis:
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After completion or stalling, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion and identify any major byproducts.
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Mandatory Visualization
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Optimizing Ethylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving ethylboronic acid, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in this compound reactions?
A: The solvent in an this compound reaction, such as the Suzuki-Miyaura cross-coupling, serves multiple crucial functions. It must dissolve the reactants, including the this compound, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base, to facilitate the reaction.[1][2][3] The solvent's properties, such as polarity, can influence the reaction rate, yield, and selectivity by stabilizing intermediates and transition states within the catalytic cycle.[4][5] For instance, polar solvents can affect the transmetalation step, a key process in Suzuki couplings.
Q2: What are the most common solvents used for reactions with this compound?
A: A variety of organic solvents are employed, often in combination with water. Common choices include:
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Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
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Aromatics: Toluene, Xylenes
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Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
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Alcohols: Isopropanol (IPA), n-Butanol
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Polar Aprotic Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)
Biphasic systems, particularly mixtures of an ethereal or aromatic solvent with water, are frequently used to dissolve both the organic-soluble reactants and the inorganic base.
Q3: How does solvent polarity impact the reaction outcome?
A: Solvent polarity plays a significant role in the efficiency of this compound reactions. An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. In the context of Suzuki-Miyaura coupling, solvent polarity can influence the stability of catalytic intermediates and the rate of key steps like oxidative addition and transmetalation. However, the choice is not always straightforward, as highly polar protic solvents can sometimes promote undesired side reactions like protodeboronation.
Q4: Is this compound soluble in common organic solvents?
A: Yes, this compound is soluble in water and various organic solvents. Its solubility can be a critical factor in solvent selection to ensure a homogeneous reaction mixture, which is essential for efficient reaction kinetics. Studies on phenylboronic acid, a related compound, show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.
Troubleshooting Guide
Q5: My reaction yield is low. Could the solvent be the issue?
A: Absolutely. Low yield is a common problem that can often be traced back to the solvent system. Consider the following:
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Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete. You may need a more polar solvent or a solvent mixture to ensure all components are in solution.
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Suboptimal Polarity: The polarity of the solvent directly impacts the catalytic cycle. A solvent that is too nonpolar may not sufficiently stabilize charged intermediates, while a highly polar protic solvent might lead to side reactions.
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Solvent Impurities: Water content and the presence of peroxides (especially in ether solvents like THF) can deactivate the catalyst. Ensure you are using anhydrous and degassed solvents.
Q6: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that lowers yield. The choice of solvent is critical in mitigating this issue:
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Avoid Excess Protic Solvents: While a small amount of water is often necessary, high concentrations of water or other protic solvents can accelerate protodeboronation, especially at elevated temperatures.
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Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress this side reaction.
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Stable Derivatives: Consider converting the this compound to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation.
Q7: Homocoupling of the this compound is a major byproduct. How can my solvent choice help?
A: Homocoupling, the coupling of two this compound molecules, is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state. While thorough degassing is the primary solution, the solvent can play a role:
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Efficient Degassing: Choose a solvent that can be easily and thoroughly degassed. Solvents with higher boiling points may require more rigorous degassing procedures.
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Catalyst Solubility: The solvent must keep the active Pd(0) catalyst species soluble and accessible. Poor catalyst solubility can lead to aggregation and an increase in side reactions.
Q8: My reaction is not proceeding to completion. What solvent-related adjustments can I make?
A: If your reaction stalls, several solvent-related factors could be at play:
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Reaction Temperature: The solvent's boiling point dictates the maximum temperature of the reaction. If the reaction requires higher energy, a higher-boiling solvent like toluene, dioxane, or DMF might be necessary.
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Solvent Screening: The optimal solvent is highly substrate-dependent. Performing a small-scale screen of different solvent systems is often the most effective way to identify the ideal conditions for your specific reaction.
Data Presentation: Solvent Properties and Their Relevance
The selection of a suitable solvent requires balancing various physicochemical properties. The following table summarizes key properties of common solvents used in this compound reactions.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Type | Key Considerations in this compound Reactions |
| Toluene | 111 | 2.4 | Nonpolar | Good for high-temperature reactions; often used with water in biphasic systems. |
| 1,4-Dioxane | 101 | 2.2 | "Borderline" Aprotic | Common solvent for Suzuki couplings; miscible with water. Peroxide formation is a risk. |
| Tetrahydrofuran (THF) | 66 | 7.6 | "Borderline" Aprotic | Lower boiling point; good general-purpose solvent. Peroxide formation is a risk. |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | High polarity; can be effective but may promote side reactions depending on the substrate. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | High boiling point and high polarity; excellent solvating power. Difficult to remove during workup. |
| Isopropanol (IPA) | 82 | 19.9 | Polar Protic | Considered a "greener" solvent option. Protic nature can influence side reactions. |
| Water | 100 | 80.1 | Polar Protic | Used as a co-solvent to dissolve inorganic bases. Excess can lead to protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a representative procedure that should be optimized for specific substrates.
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Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
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Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an appropriate ligand.
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Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Toluene/Water 4:1, 0.1-0.2 M concentration) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Throughput Solvent Screening
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Preparation: In a glovebox, arrange and label an array of reaction vials.
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Addition of Solids: To each vial, add the aryl halide (e.g., 0.1 mmol), this compound (e.g., 0.15 mmol), the chosen base (e.g., 0.2 mmol), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
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Solvent Addition: Add a different degassed solvent to each vial to reach the desired concentration (e.g., 0.5 mL).
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Reaction: Seal the vials and place them in a preheated heating block with stirring for a set period (e.g., 12-24 hours).
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Analysis: After cooling, quench the reactions, extract with a suitable solvent, and analyze the conversion and yield of each reaction by LC-MS or GC-MS using an internal standard.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of Products from Ethylboronic Acid Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving ethylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions involving this compound?
A1: Common purification techniques include:
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Aqueous Extraction (Acid-Base Wash): This method takes advantage of the acidic nature of boronic acids to separate them from non-acidic products.[1]
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Recrystallization: This is effective for crystalline products where the this compound or its byproducts have different solubility profiles.[2][3]
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Column Chromatography: Silica gel and neutral alumina are often used to separate products from residual this compound and other impurities.[2][4]
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Scavenger Resins: Solid-supported scavengers with diol or diethanolamine functionalities can selectively bind to and remove boronic acids.
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Derivatization: Converting the boronic acid to a derivative that is easier to separate, such as a diethanolamine adduct, can be an effective strategy.
Q2: Why is my boronic acid derivative decomposing on the silica gel column?
A2: The acidic nature of standard silica gel can promote the hydrolysis of boronate esters or the degradation of sensitive boronic acids. This is a frequently encountered issue. To mitigate this, consider using neutralized silica gel, boric acid-impregnated silica gel, or a more stable protecting group for your boronic acid, such as a MIDA (N-methyliminodiacetic acid) ester.
Q3: My product is an oil, making recrystallization impossible. What are the best alternative purification methods?
A3: For oily products, column chromatography is a primary alternative. If you encounter issues with standard silica gel, consider using neutral alumina. Additionally, scavenger resins offer a non-chromatographic method to selectively remove boronic acid impurities from your oily product.
Q4: How can I remove boroxine impurities from my final product?
A4: Boroxines are cyclic anhydrides that can form from boronic acids. Adding a small amount of water during workup or before purification can help to hydrolyze the boroxine back to the boronic acid, which can then be removed by standard techniques like acid-base extraction or chromatography.
Troubleshooting Guides
Issue 1: Ineffective removal of this compound using acid-base extraction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently basic aqueous phase | Ensure the pH of the aqueous wash is greater than 10 to fully deprotonate the boronic acid. Use a 1-2 M NaOH or K₂CO₃ solution. | The this compound will be converted to its water-soluble boronate salt and partition into the aqueous layer. |
| Insufficient number of extractions | Perform multiple extractions (2-3 times) with the basic solution to ensure complete removal of the boronic acid. | Each successive extraction will remove more of the boronic acid impurity from the organic phase. |
| Product is also acidic | If your desired product has acidic functional groups, it may also partition into the basic aqueous layer. In this case, acid-base extraction is not a suitable method. | Consider alternative purification techniques such as chromatography or the use of scavenger resins. |
Issue 2: Product and this compound co-elute during silica gel chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar polarity of product and impurity | Modify the mobile phase. Adding a small amount of a modifier like acetic acid or triethylamine can sometimes improve separation. | The modifier can alter the interaction of the compounds with the silica gel, leading to better resolution. |
| Strong interaction of boronic acid with silica | Use deactivated silica gel (e.g., by adding water or triethylamine to the slurry) or boric acid-impregnated silica gel. | Deactivation reduces the acidity of the silica surface, minimizing strong interactions and streaking of the boronic acid. |
| Hydrolysis of boronate ester on column | Switch to a more robust protecting group for the boronic acid, such as a MIDA ester, which is known to be more stable to chromatography. | The more stable ester will be less likely to hydrolyze during purification, leading to a cleaner separation. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous NaOH solution.
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Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Repeat: Repeat the extraction of the organic layer with the basic solution two more times.
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Washing: Wash the organic layer with brine to remove residual water and inorganic salts.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification using a Scavenger Resin
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Resin Selection: Choose a scavenger resin with diol or diethanolamine functionality.
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Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, dichloromethane).
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Addition of Scavenger: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the solution.
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Agitation: Stir the mixture at room temperature for 1-24 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification by acid-base extraction.
Caption: Workflow for purification using a scavenger resin.
References
Overcoming challenges in the scale-up of ethylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of ethylboronic acid reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound and its derivatives, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or Inconsistent Reaction Yield
Question: My Suzuki-Miyaura reaction with this compound works well on a small scale, but the yield drops significantly upon scale-up. What are the potential causes and solutions?
Answer:
Several factors can contribute to decreased yield during scale-up. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
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This compound Instability: Ethylboronic acids can be susceptible to degradation, especially under reaction conditions.[1]
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Catalyst Deactivation: The palladium catalyst is prone to deactivation through oxidation or aggregation.[1]
-
Solution:
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Ensure rigorous degassing of solvents and the reaction mixture to remove oxygen.[1] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
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Use fresh, high-purity catalysts and ligands. Some palladium sources, like Pd₂(dba)₃, can degrade over time.
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Consider using modern, air- and moisture-stable pre-catalysts, such as those developed by Buchwald.
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-
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Inefficient Mixing: Inadequate stirring on a larger scale can lead to localized high concentrations of reagents, which may promote side reactions and catalyst decomposition.
-
Solution: Ensure efficient and vigorous stirring throughout the reaction. For very large-scale reactions, mechanical stirring is essential.
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Suboptimal Reaction Conditions: Conditions optimized on a small scale may not be directly transferable to a larger scale.
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Solution: Re-optimize key reaction parameters such as temperature, reaction time, and reagent stoichiometry. A Design of Experiments (DoE) approach can be beneficial for systematically optimizing multiple parameters.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant amounts of homocoupling and protodeboronation products in my scaled-up reaction. How can I minimize these side reactions?
Answer:
Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki-Miyaura couplings.
Minimizing Side Reactions:
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Homocoupling: This side reaction is often promoted by the presence of oxygen.
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Solution: Rigorous degassing of the reaction mixture is the primary way to minimize homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can also help, as the in-situ reduction of Pd(II) can sometimes facilitate homocoupling.
-
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Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be accelerated by strong bases and the presence of water.
-
Solution:
-
Use milder bases such as K₃PO₄ or KF instead of strong bases like NaOH or KOH.
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While some water can be beneficial, excess water should be avoided. Use appropriately dried solvents.
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Employing more stable boronate esters (e.g., pinacol or MIDA esters) can reduce the concentration of the free boronic acid, thus slowing the rate of protodeboronation.
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-
Issue 3: Difficulties in Product Purification
Question: My final product is difficult to purify at scale due to co-eluting impurities and issues with chromatography. What are some alternative purification strategies?
Answer:
Scaling up purification can be challenging, especially when dealing with boronic acid-related impurities.
Purification Strategies:
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Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most scalable and cost-effective purification method.
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Extraction: A well-designed aqueous workup with pH adjustments can help remove basic or acidic impurities.
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Boronic Acid Scavenging: If residual boronic acid or boronic acid-derived impurities are the issue, consider using scavenger resins to selectively remove them from the product stream.
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Protecting Group Strategy: Converting the this compound to a stable boronate ester can improve its stability during chromatographic purification. Pre-treating silica gel with boric acid has also been reported to improve the recovery of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: Key safety considerations include:
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Exothermic Reactions: Many coupling reactions are exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Pyrophoric Reagents: If the synthesis of the this compound derivative involves reagents like n-butyllithium, specialized handling procedures and equipment are necessary at a larger scale.
-
Safe Handling of Boranes: Borane complexes and alkylboranes require careful handling. Quenching procedures must be designed to safely decompose any residual reactive species.
-
Solvent and Reagent Toxicity: The toxicity and flammability of all reagents and solvents become a more significant concern at a larger scale.
Q2: How do I choose the right catalyst and ligand for my scaled-up Suzuki-Miyaura reaction?
A2: While there is no single "best" combination, some general guidelines apply:
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Screening: It is often necessary to screen a variety of palladium catalysts and phosphine ligands to find the optimal system for your specific substrates.
-
Catalyst Loading: While lab-scale reactions might use higher catalyst loadings, for scale-up, it is economically and environmentally beneficial to optimize for the lowest effective catalyst loading.
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Ligand Selection: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and S-Phos families, are often effective for challenging couplings.
Q3: My this compound is a sticky oil and difficult to handle. How can I improve its physical properties?
A3: This is a common issue due to the formation of trimeric boroxines from self-condensation.
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Conversion to Boronate Esters: Converting the boronic acid to a crystalline boronate ester, such as a pinacol or MIDA ester, can significantly improve its handling properties and stability.
-
Formation of Trifluoroborates: Reacting the boronic acid with KHF₂ to form the corresponding potassium trifluoroborate salt can yield a more crystalline and stable solid.
Data and Protocols
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) | Manufacturing Scale (10 mol) | Key Considerations for Scale-Up |
| Aryl Halide | 1.0 eq | 1.0 eq | 1.0 eq | Ensure consistent purity and quality of starting materials. |
| This compound Derivative | 1.1 - 1.5 eq | 1.05 - 1.2 eq | 1.02 - 1.1 eq | Minimize excess to reduce cost and simplify purification. |
| Palladium Catalyst | 1 - 5 mol% | 0.1 - 1 mol% | 0.01 - 0.5 mol% | Optimize for lowest effective loading. |
| Ligand | 1 - 2 eq (relative to Pd) | 1 - 1.5 eq (relative to Pd) | 1 - 1.2 eq (relative to Pd) | Ensure high purity to avoid catalyst inhibition. |
| Base | 2 - 3 eq | 1.5 - 2.5 eq | 1.5 - 2.0 eq | Weaker bases are often preferred to minimize side reactions. |
| Solvent Volume | 5 - 10 mL | 0.5 - 2 L | 5 - 15 L | Concentration may need to be adjusted to manage exotherms and solubility. |
| Temperature | 80 - 110 °C | 80 - 110 °C | 80 - 110 °C | Ensure efficient heat transfer and temperature control. |
| Reaction Time | 2 - 24 h | 4 - 36 h | 6 - 48 h | Monitor reaction progress closely to determine the optimal endpoint. |
Experimental Protocol: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling
Note: This is a generalized protocol and must be adapted and optimized for specific substrates and reaction scales.
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Vessel Preparation: Ensure the reaction vessel is clean, dry, and inert. For large-scale reactions, a glass-lined or stainless steel reactor is typically used.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Reagent Charging:
-
Charge the aryl halide, this compound pinacol ester, and base to the reactor under a positive pressure of inert gas.
-
In a separate, inerted vessel, prepare the catalyst solution by dissolving the palladium pre-catalyst and ligand in a portion of the degassed solvent.
-
-
Solvent Addition: Add the degassed solvent to the main reactor.
-
Catalyst Addition: Transfer the prepared catalyst solution to the main reactor.
-
Reaction:
-
Begin vigorous agitation.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., toluene, ethyl acetate).
-
Wash the organic phase with water and brine. Consider an aqueous wash with a specific pH to remove certain impurities.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization, distillation, or chromatography, as appropriate for the scale and nature of the product.
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Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up reactions.
Caption: Degradation pathways of this compound and stabilization via ester formation.
References
Technical Support Center: Enhancing the Reactivity of Ethylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylboronic acid. Our aim is to help you overcome common challenges and enhance the reactivity of this compound in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is an activating agent necessary for reactions with this compound?
A1: this compound, in its neutral state, is a relatively weak nucleophile. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, an activating agent, typically a base, is required to convert the boronic acid into a more nucleophilic boronate species (an "ate" complex).[1] This activation enhances the polarization of the ethyl group, facilitating the crucial transmetalation step with the palladium catalyst.[1]
Q2: What are the most common activating agents for this compound?
A2: The most frequently used activating agents are bases. These include inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][3] In some cases, organic bases like triethylamine (TEA) may be used, although inorganic bases are generally more effective for Suzuki couplings.[2] Fluoride ions, often from sources like cesium fluoride (CsF) or potassium fluoride (KF), can also serve as effective activating agents.
Q3: Can I use this compound directly, or should I use a more stable derivative?
A3: While this compound can be used directly, it can be prone to instability, including the formation of cyclic anhydrides called boroxines. For improved stability, especially for storage and handling, this compound can be converted to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates. These derivatives can then release the active boronic acid in situ under the reaction conditions. Potassium ethyltrifluoroborate is another air-stable alternative that can be used.
Q4: How does the choice of solvent affect the activation and reactivity of this compound?
A4: The solvent system plays a critical role in the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, in some cases, anhydrous conditions are preferred, especially when using boronic esters that are sensitive to hydrolysis.
Q5: What are the typical signs of a successful this compound activation and reaction?
A5: A successful reaction is primarily indicated by the consumption of the starting materials (this compound and the coupling partner) and the formation of the desired product, which can be monitored by techniques like thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A clean reaction profile with minimal side products is also a good indicator.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation of this compound | - Increase the strength of the base: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. - Ensure adequate base stoichiometry: Use at least 2-3 equivalents of the base relative to the limiting reagent. - Check the solubility of the base: Ensure the chosen base is sufficiently soluble in the reaction medium. The addition of water can aid in dissolving inorganic bases. |
| Catalyst Deactivation | - Degas the solvent: Oxygen can oxidize and deactivate the palladium catalyst. Thoroughly degas the solvent before use by bubbling with an inert gas (e.g., argon or nitrogen). - Use a pre-catalyst: Consider using a more stable palladium pre-catalyst that is activated in situ. - Check for impurities: Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst. |
| Instability of this compound | - Use fresh this compound: Boronic acids can degrade over time. Use a freshly opened bottle or purify the existing stock. - Consider a more stable derivative: Convert this compound to its pinacol ester or trifluoroborate salt for improved stability. |
| Suboptimal Reaction Temperature | - Increase the temperature: Many Suzuki coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try heating to 80-100 °C. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Improve degassing: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your degassing procedure is rigorous. |
| Use of a Pd(II) Pre-catalyst | - Use a Pd(0) source: The in situ reduction of a Pd(II) pre-catalyst can sometimes lead to homocoupling. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue. |
| Excess this compound | - Adjust stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the electrophile to minimize self-coupling. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Residual Boronic Acid/Boronate Salts | - Acid-base extraction: Boronic acids are weakly acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will partition into the aqueous layer as the boronate salt. - Derivatization: React the crude product with diethanolamine to form a crystalline adduct of the boronic acid, which can often be filtered off. |
| Sticky or Oily Product | - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent to obtain a pure, crystalline material. - Chromatography: If the product is an oil, purification by column chromatography on silica gel or alumina may be necessary. |
Quantitative Data on Activating Agents
Disclaimer: The following data is illustrative and based on typical yields observed in Suzuki-Miyaura coupling reactions with various boronic acids. Actual yields with this compound may vary depending on the specific substrates, catalyst system, and reaction conditions.
| Activating Agent (Base) | Typical Equivalents | Common Solvent System | Typical Yield Range (%) | Notes |
| Na₂CO₃ | 2.0 | Toluene/Ethanol/Water | 60-85 | A commonly used and cost-effective base. |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/Water | 70-95 | Often provides higher yields than Na₂CO₃. |
| K₃PO₄ | 2.0 - 3.0 | Toluene or Dioxane | 80-98 | A strong base that is often very effective, especially for less reactive substrates. |
| Cs₂CO₃ | 2.0 | Dioxane or THF | 85-99 | A highly effective but more expensive base, often used for challenging couplings. |
| KF | 3.0 | THF | 75-90 | Fluoride ions can be particularly effective in activating boronic acids. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
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Aryl bromide (1.0 mmol)
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This compound (1.2 mmol)
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Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
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K₂CO₃ (2.0 mmol)
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Toluene (8 mL)
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Ethanol (2 mL)
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Water (2 mL)
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Schlenk flask or sealed reaction vial
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a Schlenk flask or reaction vial, add the aryl bromide, this compound, and K₂CO₃.
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Evacuate and backfill the flask with an inert atmosphere (repeat this cycle three times).
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Add the toluene, ethanol, and water.
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Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
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Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound via Acid-Base Extraction
Procedure:
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Dissolve the crude reaction mixture containing the desired product and residual this compound in an organic solvent such as ethyl acetate.
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Transfer the solution to a separatory funnel.
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Add an equal volume of a 1M aqueous solution of NaOH.
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Shake the separatory funnel vigorously for 1-2 minutes, venting periodically.
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Allow the layers to separate. The this compound will be in the aqueous layer as its sodium boronate salt.
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Drain the aqueous layer.
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Repeat the extraction with the NaOH solution two more times to ensure complete removal of the boronic acid.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the activation of this compound.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Identifying and characterizing byproducts of ethylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The primary byproducts in this compound reactions are typically:
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Ethane: Formed via protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a prevalent side reaction, especially in aqueous and basic conditions.[1][2]
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Butane: Results from the homocoupling of two this compound molecules. This is often promoted by the presence of oxygen and certain palladium catalysts.[3][4]
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Triethylboroxine: A cyclic trimer formed through the dehydration of three this compound molecules. Commercial this compound often contains varying amounts of this anhydride.[5] This is a reversible reaction, and the equilibrium between the acid and the boroxine can be shifted by the addition or removal of water.
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Ethanol: Can be formed through the oxidation of this compound.
Q2: My reaction yield is low. Could the quality of my this compound be the issue?
A2: Yes, the quality of this compound is crucial. Boronic acids can degrade over time, and a common issue is the presence of triethylboroxine, the cyclic anhydride. While boroxine can be a source of the active boronic acid in some reactions, its presence indicates the age and potential hydration state of the reagent. For reactions sensitive to precise stoichiometry, it is recommended to use freshly purchased or properly stored this compound.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, converting this compound into ethane. This reaction is influenced by factors such as pH, temperature, and the solvent system. To minimize protodeboronation:
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Control the pH: The rate of protodeboronation is highly pH-dependent. For some boronic acids, the reaction is accelerated under either acidic or basic conditions. Careful selection and control of the reaction pH can mitigate this side reaction.
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Use anhydrous solvents: The presence of water can be a source of protons for protodeboronation. Using dry solvents and reagents can help reduce its occurrence.
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Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can be beneficial.
Q4: I am observing significant homocoupling of my this compound. What causes this and how can I prevent it?
A4: Homocoupling is the palladium-catalyzed reaction of two molecules of this compound to form butane. The primary cause of homocoupling is often the presence of oxygen in the reaction mixture. To minimize homocoupling:
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Thoroughly degas the reaction mixture: Removing dissolved oxygen is critical. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
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Use a Pd(0) catalyst source: Using a Pd(II) precatalyst that is reduced in situ can sometimes lead to side reactions like homocoupling. Starting with a Pd(0) source, such as Pd(PPh₃)₄, can help mitigate this.
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Control the stoichiometry: While a slight excess of the boronic acid is common in cross-coupling reactions, a large excess can sometimes favor homocoupling.
Troubleshooting Guides
Issue 1: An unknown peak is observed in my GC-MS/LC-MS analysis.
This workflow can help in identifying unexpected byproducts.
References
Validation & Comparative
A Comparative Analysis of Ethylboronic Acid's Performance Against Other Alkylboronic Acids as Enzyme Inhibitors
For Immediate Release
This publication provides a comprehensive comparison of the inhibitory performance of ethylboronic acid against other simple alkylboronic acids, specifically targeting researchers, scientists, and professionals in drug development. This guide synthesizes available experimental data to offer an objective analysis of their relative potencies as enzyme inhibitors.
Executive Summary
Alkylboronic acids are a well-established class of reversible enzyme inhibitors, particularly for serine proteases. Their mechanism of action involves the formation of a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This guide focuses on the comparative inhibitory activity of a series of n-alkylboronic acids—methyl, ethyl, propyl, and butylboronic acid—against the well-characterized serine protease, α-chymotrypsin. The data presented herein is primarily derived from the seminal work of Antonov, Ivanina, Berezin, and Martinek, which elucidated the structure-activity relationship within this compound class.
Performance Data: Inhibition of α-Chymotrypsin
The inhibitory potency of the alkylboronic acids was quantified by determining their inhibition constants (Ki). A lower Ki value signifies a stronger binding affinity and more potent inhibition. The following table summarizes the Ki values for the inhibition of α-chymotrypsin by various n-alkylboronic acids.
| Inhibitor | Chemical Structure | Inhibition Constant (Ki) in mM |
| Mthis compound | CH₃B(OH)₂ | 18.0 |
| This compound | CH₃CH₂B(OH)₂ | 2.5 |
| Propylboronic Acid | CH₃CH₂CH₂B(OH)₂ | 0.4 |
| Butylboronic Acid | CH₃CH₂CH₂CH₂B(OH)₂ | 0.05 |
Data sourced from Antonov et al., FEBS Letters, 1970.
The data clearly indicates a trend of increasing inhibitory potency with increasing length of the alkyl chain. This compound is a significantly more potent inhibitor of α-chymotrypsin than mthis compound, with a nearly 7-fold lower Ki value. The inhibitory activity continues to increase with propylboronic and butylboronic acid, demonstrating a clear structure-activity relationship where hydrophobicity of the alkyl group plays a crucial role in the binding to the enzyme's active site.
Experimental Protocol: Determination of Inhibition Constants (Ki)
The following methodology is based on the principles of enzyme kinetics and the specific procedures for assaying α-chymotrypsin inhibition by alkylboronic acids.
Materials:
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α-Chymotrypsin (from bovine pancreas)
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N-Acetyl-L-tyrosine ethyl ester (ATEE) as substrate
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Mthis compound, this compound, Propylboronic acid, Butylboronic acid
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Phosphate buffer (pH 7.5)
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Spectrophotometer
Procedure:
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Enzyme and Substrate Preparation:
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A stock solution of α-chymotrypsin is prepared in a suitable buffer (e.g., 1 mM HCl) and its concentration is determined spectrophotometrically.
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A stock solution of the substrate, N-acetyl-L-tyrosine ethyl ester (ATEE), is prepared in a suitable solvent (e.g., acetonitrile).
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-
Inhibitor Solutions:
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Stock solutions of each alkylboronic acid are prepared in the assay buffer (phosphate buffer, pH 7.5). A series of dilutions are made to obtain a range of inhibitor concentrations.
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-
Enzyme Activity Assay:
-
The assay is performed in a quartz cuvette at a constant temperature (e.g., 25°C).
-
The reaction mixture contains phosphate buffer (pH 7.5), a fixed concentration of the substrate (ATEE), and varying concentrations of the alkylboronic acid inhibitor.
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The reaction is initiated by the addition of a small volume of the α-chymotrypsin stock solution.
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Data Acquisition:
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The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 237 nm) resulting from the hydrolysis of ATEE.
-
The initial velocity (v) of the reaction is determined for each inhibitor concentration.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined using a Dixon plot. The reciprocal of the initial velocity (1/v) is plotted against the inhibitor concentration ([I]).
-
For a competitive inhibitor, the lines corresponding to different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.
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Mechanism of Inhibition and Signaling Pathway
Alkylboronic acids act as competitive inhibitors of serine proteases like α-chymotrypsin. The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser-195) in the enzyme's active site. This forms a stable, reversible tetrahedral adduct, mimicking the transition state of the natural substrate hydrolysis. The catalytic activity of α-chymotrypsin is part of a larger physiological process of protein digestion.
Diagram of the α-Chymotrypsin Catalytic Mechanism and Inhibition:
Caption: Catalytic cycle of α-chymotrypsin and its inhibition by alkylboronic acids.
Conclusion
The experimental data robustly demonstrates that the inhibitory potency of n-alkylboronic acids against α-chymotrypsin increases with the length of the alkyl chain. This compound is a significantly more effective inhibitor than mthis compound. This structure-activity relationship highlights the importance of hydrophobic interactions in the enzyme's active site for inhibitor binding. This comparative guide provides valuable data for researchers in the field of enzyme inhibition and drug design, offering a clear quantitative comparison of the performance of this compound relative to other simple alkylboronic acids.
Ethylboronic Acid vs. Triethylboroxine in Suzuki-Miyaura Coupling: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and alkyl-aryl motifs crucial for pharmaceutical and materials science. The choice of the organoboron reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison between ethylboronic acid and its cyclic anhydride, triethylboroxine, for the ethylation of aryl halides in Suzuki-Miyaura coupling reactions.
While direct, side-by-side comparative studies for the ethylation of a wide range of substrates using this compound versus triethylboroxine are not extensively documented in single publications, performance characteristics can be inferred from the vast body of literature on boronic acids and analogous boroxines.[1] Boronic acids are widely utilized due to their commercial availability and generally good reactivity. However, they can be prone to instability, leading to challenges in purification and handling, and may undergo side reactions such as protodeboronation. Trialkylboroxines present an alternative that can offer enhanced stability and, in some cases, improved reaction outcomes.
Performance Comparison
The following tables summarize representative data for Suzuki-Miyaura coupling reactions using an alkylboronic acid (represented by this compound and other alkylboronic acids) and a trialkylboroxine (represented by trimethylboroxine, as specific extensive data for triethylboroxine is scarce). This data, compiled from various sources, provides a basis for comparing their performance under different reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Alkylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/Water | 110 | 18 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | THF/H₂O | 80 | 12 | 75 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Trimethylboroxine (as a proxy for Triethylboroxine)
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 100 | 6 | 90 |
| 2 | 1-Bromo-4-cyanobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 100 | 6 | 85 |
| 3 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 115 | 18 | 82 |
| 4 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 100 | 18 | 65 |
| 5 | 2-Chloropyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 115 | 24 | 70 |
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using this compound and triethylboroxine.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water 5:1, 12 mL)
-
Reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Seal the vial and purge with an inert gas.
-
Add the solvent system (12 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-18 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with Triethylboroxine
Materials:
-
Aryl halide (1.0 mmol)
-
Triethylboroxine (0.4 mmol, provides 1.2 mmol of ethyl groups)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)
-
Degassed water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).[1]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add the anhydrous solvent (10 mL) and degassed water (2 mL) via syringe.[1]
-
Add triethylboroxine (0.4 mmol) to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Decision-Making Process
The selection of the appropriate boron reagent is a critical step in planning a Suzuki-Miyaura coupling reaction. The following diagrams illustrate the catalytic cycle and a general workflow for the process.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
A Researcher's Guide to Boronic Acids in Carbon-Carbon Bond Formation
For professionals in drug development, organic synthesis, and materials science, the strategic selection of reagents for carbon-carbon (C-C) bond formation is a critical factor in the successful synthesis of complex molecules. Boronic acids and their derivatives have become indispensable tools, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their appeal lies in their versatility, tolerance of numerous functional groups, and generally low toxicity.[1]
This guide provides an objective comparison of the performance of various boronic acids in C-C bond formation, with a focus on the widely used Suzuki-Miyaura reaction. The efficiency of a boronic acid in these reactions is governed by a combination of electronic and steric factors, as well as its stability.[1]
Comparative Performance of Boronic Acids
The reactivity of boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of their organic substituents. Generally, electron-donating groups on an arylboronic acid can increase the nucleophilicity of the organic group, often leading to higher reaction yields. Conversely, strong electron-withdrawing groups can diminish reactivity. Boronic esters, such as pinacol esters, offer enhanced stability and are easier to handle and purify compared to their corresponding boronic acids, though this stability may come at the cost of a slower reaction rate.
Below is a summary of the performance of different classes of boronic acids in the Suzuki-Miyaura coupling reaction with various aryl halides.
Table 1: Performance of Electron-Rich Arylboronic Acids in Suzuki-Miyaura Coupling
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | 2 M Na₂CO₃ | Toluene | 80 | 12 | 95 |
| 4-Methylphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3) | 2 M Na₂CO₃ | Toluene | 80 | 12 | 92 |
| 2-Methylphenylboronic acid | 2-Bromotoluene | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
Data compiled from representative Suzuki-Miyaura coupling reactions.
Table 2: Performance of Electron-Deficient Arylboronic Acids in Suzuki-Miyaura Coupling
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Trifluoromethylphenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 4-Nitrophenylboronic acid | 4-Chloronitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 24 | 78 |
| 4-Cyanophenylboronic acid | 4-Iodobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 90 | 12 | 90 |
Data compiled from representative Suzuki-Miyaura coupling reactions.
Table 3: Comparison of Boronic Acid vs. Boronic Ester
| Boron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 |
| Phenylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 94 |
Representative data illustrating the general trend in reactivity between a boronic acid and its pinacol ester.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving successful and comparable results in synthesis.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for the designated time (typically 12-24 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process: From Mechanism to Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
A Researcher's Guide to Validating the Selectivity of Ethylboronic Acid-Based Carbohydrate Sensors
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of carbohydrates are crucial. Ethylboronic acid-based sensors offer a synthetic, non-enzymatic approach to carbohydrate recognition, presenting both opportunities and challenges in terms of selectivity. This guide provides an objective comparison of this compound-based sensors with alternative methods, supported by experimental data and detailed protocols to aid in the validation of their selectivity.
Principles of Boronic Acid-Based Carbohydrate Sensing
Boronic acids, including this compound, reversibly form covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[1][2] This interaction is the foundation of their use as carbohydrate sensors. The selectivity of these sensors is influenced by several factors, including the pKa of the boronic acid, the pH of the solution, and the stereochemistry of the diol on the carbohydrate.[3]
Most monoboronic acid-based sensors exhibit a binding affinity that follows the general trend: fructose > galactose > glucose.[3] This preference is largely attributed to the higher proportion of the furanose form in fructose, which presents a cis-diol configuration that is ideal for binding.[4]
Comparative Performance of Carbohydrate Sensors
The selection of a carbohydrate sensor depends on the specific application, requiring a trade-off between selectivity, sensitivity, stability, and cost. Below is a comparison of this compound-based sensors with other common alternatives.
Table 1: Quantitative Comparison of Carbohydrate Sensor Performance
| Parameter | Mono-boronic Acid Sensors (e.g., Phenylboronic Acid*) | Di-boronic Acid Sensors (for Glucose) | Glucose Oxidase (GOx) Biosensors | Non-covalent Synthetic Receptors |
| Binding Affinity (Ka, M⁻¹) | Fructose: ~1000 - 4365 Galactose: ~158 Glucose: ~63 - 110 | Glucose: ~3980 Fructose: ~316 | Apparent Km for Glucose: ~119 µM | Varies widely based on design |
| Selectivity | Low for glucose; high for fructose. | High for glucose over other monosaccharides. | Very high for β-D-glucose. | Can be designed for specific carbohydrates. |
| Detection Limit | Micromolar to millimolar range. | Micromolar range. | As low as 17 µM. | Varies; can be in the low micromolar range. |
| Response Time | Seconds to minutes. | Seconds to minutes. | < 6 seconds. | Varies; can be very fast. |
| Stability | Generally high chemical and thermal stability. | High chemical and thermal stability. | Prone to denaturation over time and with temperature changes. | Generally high stability. |
| Operating pH | Typically alkaline, but can be functionalized for neutral pH. | Can be designed to operate at physiological pH. | Optimal around pH 5-7. | Can be designed for a range of pH values. |
| Interference | Can be susceptible to other diol-containing molecules. | Reduced interference compared to mono-boronic acids. | Can be affected by redox-active species. | Dependent on the specific design. |
*Note: Specific binding affinity data for this compound is scarce in the literature, as most research focuses on arylboronic acids which are integrated into optical signaling moieties. The data for phenylboronic acid (PBA) is presented as a representative example of a simple monoboronic acid.
Signaling Pathways and Experimental Workflow
The interaction between a boronic acid-based sensor and a carbohydrate can be transduced into a measurable signal through various mechanisms, most commonly fluorescence.
Photoinduced Electron Transfer (PET) Signaling Pathway
A common signaling mechanism in fluorescent boronic acid sensors is Photoinduced Electron Transfer (PET). In the unbound state, a tertiary amine in proximity to the fluorophore can quench its fluorescence through PET. Upon binding a carbohydrate, the acidity of the boronic acid increases, leading to a stronger interaction with the amine. This interaction reduces the quenching effect and results in an increase in fluorescence intensity.
Experimental Workflow for Selectivity Validation
Validating the selectivity of a new carbohydrate sensor involves a systematic process of titration and data analysis.
Experimental Protocols
Protocol for Determining Carbohydrate Binding Affinity and Selectivity using Fluorescence Spectroscopy
This protocol outlines a general method for evaluating the selectivity of a fluorescent this compound-based sensor.
1. Materials and Reagents:
-
This compound-based fluorescent sensor
-
Carbohydrates: D-Glucose, D-Fructose, D-Galactose, and other relevant sugars
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, at physiological pH 7.4, or another appropriate buffer depending on the sensor's optimal pH)
-
High-purity water
-
Spectrofluorometer
-
Calibrated micropipettes and suitable cuvettes
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a concentrated stock solution of the this compound-based sensor in the chosen buffer. The final concentration in the cuvette should be in the low micromolar range (e.g., 1-10 µM), depending on the sensor's quantum yield and the instrument's sensitivity.
-
Carbohydrate Stock Solutions: Prepare high-concentration stock solutions of each carbohydrate in the same buffer. The concentrations should be high enough to allow for titration to reach saturation without significant dilution of the sensor solution.
3. Fluorescence Titration Procedure:
-
Place a fixed volume of the sensor solution into a quartz cuvette (e.g., 2 mL of a 5 µM solution).
-
Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.
-
Set the excitation wavelength (λex) and record the emission spectrum (λem) of the sensor alone. The peak fluorescence intensity will serve as the initial reading (F₀).
-
Add a small aliquot of a carbohydrate stock solution to the cuvette. Mix gently by pipetting or inverting the cuvette, avoiding bubble formation.
-
Allow the solution to equilibrate for a set period (e.g., 2-5 minutes) to ensure the binding reaction has reached equilibrium.
-
Record the new emission spectrum and note the fluorescence intensity at the peak wavelength (F).
-
Repeat steps 4-6 with successive additions of the carbohydrate stock solution until the fluorescence intensity no longer changes significantly, indicating saturation of the sensor.
-
Repeat the entire titration process for each carbohydrate being tested.
4. Data Analysis:
-
Correct the fluorescence data for dilution at each titration point. The corrected fluorescence (F_corr) can be calculated as: F_corr = F * ((V₀ + V_add) / V₀), where V₀ is the initial volume and V_add is the total volume of titrant added.
-
Plot the change in fluorescence (ΔF = F_corr - F₀) as a function of the carbohydrate concentration.
-
Determine the binding constant (Ka) by fitting the titration data to a suitable binding model, such as the 1:1 Benesi-Hildebrand equation or by non-linear regression analysis of the binding isotherm.
-
The selectivity of the sensor is determined by comparing the binding constants for the different carbohydrates. A higher Ka value indicates a stronger binding affinity.
Alternative Approaches to Carbohydrate Sensing
Enzyme-Based Biosensors
Glucose oxidase (GOx) is the most common enzyme used in glucose biosensors. It offers very high selectivity for β-D-glucose and high sensitivity. However, GOx is a protein and is susceptible to denaturation from changes in temperature, pH, and the presence of organic solvents. Its operational lifetime is also limited, which can be a drawback for long-term continuous monitoring applications.
Non-covalent Synthetic Carbohydrate Receptors
These receptors utilize a combination of non-covalent interactions, such as hydrogen bonding and CH-π interactions, to bind carbohydrates. This approach can lead to highly selective receptors for various carbohydrates, not just those with cis-diols. However, designing these receptors to function effectively in aqueous environments can be challenging due to competition from water molecules.
Conclusion
This compound-based sensors provide a versatile platform for carbohydrate detection. Their primary advantage lies in their stability and the potential for chemical modification to tune their properties. However, for simple mono-boronic acid structures, achieving high selectivity for glucose in the presence of other sugars like fructose remains a significant challenge. By employing di-boronic acid designs, this limitation can be overcome.
The validation of a new sensor's selectivity is paramount. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate the performance of this compound-based sensors against established alternatives, ensuring the selection of the most appropriate tool for their specific research or diagnostic needs.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Ethylboronic Acid Sensors with HPLC for Saccharide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of saccharides is a critical aspect of numerous applications, from monitoring bioprocesses to developing glycoprotein therapeutics. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard for its precision and reliability, fluorescent sensors based on ethylboronic acid are emerging as a rapid and convenient alternative. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance: A Comparative Overview
The choice between an this compound sensor and HPLC often comes down to a trade-off between speed and analytical rigor. The following table summarizes the key quantitative performance metrics for each method, based on currently available literature. It is important to note that the performance of boronic acid-based sensors can vary significantly depending on the specific molecular design of the sensor.
| Performance Metric | This compound Sensor (Fluorescent) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | Highly variable; typically in the micromolar (µM) to millimolar (mM) range. For example, some specialized diboronic acid sensors can achieve LODs as low as 1.51 µM for glucose.[1] Other systems may have LODs in the range of 60 µM to 0.41 mM.[1][2] | Typically in the microgram per milliliter (µg/mL) or picomole (pmol) range. For instance, with PMP derivatization, LODs can range from 0.74–1.24 µg/mL.[3] Another HPLC-RI method reported LODs between 0.13 and 0.36 mg/ml for various sugars.[4] |
| Linearity Range | Generally narrower than HPLC; often effective within a specific physiological or experimental concentration range (e.g., 1 to 50 mM). | Wide linear ranges are common, for example, 2.5-500 µg/mL, with correlation coefficients (R²) often exceeding 0.995. Another study showed linearity from 0.05024 to 10.048 mg/mL with an R² of 0.9998. |
| Selectivity | Selectivity can be a challenge for simple monoboronic acids, which often show higher affinity for fructose than glucose. Diboronic acid sensors have been engineered to offer significantly higher selectivity for glucose. | High selectivity is a key advantage, with the ability to separate and quantify multiple structurally similar monosaccharides in a single run. |
| Precision (RSD) | Dependent on instrumentation and experimental setup; generally considered to be lower than HPLC. | High precision is a hallmark of HPLC, with relative standard deviation (RSD) values for intra-day and inter-day precision typically ≤ 5.49%. |
| Accuracy (Recovery) | Dependent on matrix effects and calibration; can be influenced by other diol-containing compounds. | High accuracy is achievable, with recovery rates often falling within the 80-120% range. One study reported recoveries of 69.01-108.96% in human serum, while another in food matrices found recoveries between 81% and 121%. |
| Analysis Time | Very rapid, with measurements often taking only minutes. | Longer analysis times, including sample preparation (e.g., derivatization), column equilibration, and chromatographic run time, which can range from 17 to 180 minutes per sample. |
| Matrix Effects | Susceptible to interference from other diol-containing molecules in the sample matrix. | Can be affected by matrix components, which may cause ion suppression or enhancement, but these effects can be mitigated through sample preparation and appropriate calibration strategies. |
Signaling Pathway and Experimental Workflows
To better understand the underlying principles of each method, the following diagrams illustrate the signaling pathway of a typical fluorescent this compound sensor and a general workflow for cross-validating its results with HPLC.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for saccharide quantification using both a fluorescent this compound sensor and HPLC.
Protocol 1: Fluorescent this compound Sensor for Saccharide Quantification
This protocol describes a general procedure for using a fluorescent this compound-based sensor. The specific concentrations, incubation times, and wavelengths will need to be optimized based on the particular sensor being used.
1. Materials and Reagents:
-
This compound-fluorophore conjugate sensor stock solution.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Saccharide standards (e.g., glucose, fructose) of known concentrations.
-
Test samples.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Preparation of Calibration Curve:
-
Prepare a series of saccharide standard solutions in the assay buffer with concentrations spanning the expected range of the test samples.
-
In a 96-well plate, add a fixed volume of the this compound sensor stock solution to each well.
-
Add an equal volume of each saccharide standard to the wells in triplicate. Include a blank control with only the sensor and assay buffer.
3. Sample Measurement:
-
To separate wells in the same -well plate, add the same fixed volume of the sensor stock solution.
-
Add an equal volume of the test samples to these wells in triplicate.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15 minutes) to allow the binding to reach equilibrium.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths for the specific fluorophore.
-
Subtract the average fluorescence of the blank from all standard and sample readings.
-
Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations to generate a calibration curve.
-
Determine the concentration of the saccharide in the test samples by interpolating their fluorescence intensity values on the calibration curve.
Protocol 2: HPLC with Pre-column Derivatization for Monosaccharide Analysis
This protocol is based on the widely used 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization method followed by reversed-phase HPLC.
1. Materials and Reagents:
-
Monosaccharide standards (e.g., glucose, mannose, galactose).
-
Internal standard (IS) solution (e.g., L-rhamnose).
-
Trifluoroacetic acid (TFA) for hydrolysis (if analyzing polysaccharides).
-
PMP solution.
-
Ammonia solution.
-
Chloroform.
-
Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
HPLC system with a UV detector and a C18 column (e.g., 150 x 4.6 mm).
2. Sample and Standard Preparation:
-
Hydrolysis (for complex carbohydrates): If starting with glycoproteins or polysaccharides, hydrolyze the sample to release monosaccharides (e.g., using TFA at 105°C for 6 hours). Evaporate the acid after hydrolysis.
-
Derivatization: To the dried sample or monosaccharide standards, add the internal standard solution. Add PMP solution and ammonia, then incubate (e.g., at 70°C for 30-60 minutes) to label the saccharides.
-
Extraction: After derivatization, neutralize the reaction and extract the PMP-labeled monosaccharides with chloroform to remove excess PMP. The aqueous layer containing the labeled sugars is collected for analysis.
3. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the labeled sugars.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection: UV detection at approximately 245-250 nm.
-
-
Injection: Inject the prepared standard solutions and sample extracts onto the HPLC system.
4. Data Analysis:
-
Identify and quantify the monosaccharides in the samples by comparing their retention times and peak areas to those of the standards.
-
Construct a calibration curve for each monosaccharide by plotting the ratio of the peak area of the monosaccharide to the peak area of the internal standard against the concentration of the standard.
-
Calculate the concentration of each monosaccharide in the test samples based on the calibration curves.
Conclusion
Both this compound sensors and HPLC are valuable tools for saccharide quantification, each with a distinct set of advantages and limitations. This compound sensors offer a significant advantage in terms of speed and simplicity, making them well-suited for high-throughput screening or applications where real-time monitoring is beneficial. However, their performance in terms of selectivity and sensitivity can be highly variable and may be compromised by complex sample matrices.
In contrast, HPLC remains the benchmark for accurate, precise, and selective quantification of multiple monosaccharides simultaneously. While the workflow is more time-consuming and labor-intensive, its robustness and reliability are unparalleled, especially for complex biological samples.
Ultimately, the decision to use an this compound sensor, HPLC, or both in a cross-validation approach will depend on the specific requirements of the research, including the need for speed, the complexity of the sample, the number of analytes, and the desired level of analytical rigor. This guide provides the foundational information to make an informed decision and to design experiments that yield accurate and reliable data.
References
A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical factor in the success and reproducibility of synthetic chemistry, particularly in the development of novel pharmaceuticals. Organoboron compounds, specifically boronic acids and their derivatives, are mainstays in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of many boronic acids can present significant challenges. This guide provides an objective comparison of the stability of ethylboronic acid and its corresponding trifluoroborate salt, potassium ethyltrifluoroborate, supported by established chemical principles and representative experimental data.
Executive Summary: Key Stability Differences
Potassium ethyltrifluoroborate exhibits significantly enhanced stability compared to this compound. This stability is observed across several key parameters relevant to storage, handling, and reaction conditions. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1] In contrast, this compound, like many alkylboronic acids, is susceptible to several decomposition pathways that can compromise its purity and reactivity over time.[2]
The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from the common degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid. Consequently, potassium organotrifluoroborates can be considered as a stabilized, "protected" form of boronic acids.[3]
Data Presentation: A Comparative Overview
| Parameter | This compound | Potassium Ethyltrifluoroborate | Rationale for Difference |
| Physical State | Typically a solid, can be challenging to purify. | Crystalline, free-flowing solid. | The ionic salt lattice contributes to a more defined and stable solid form. |
| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[2] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature. | The boron atom in the trifluoroborate is tetracoordinate and less electrophilic, making it resistant to attack by water and oxygen. |
| Oxidative Stability | Susceptible to oxidation, especially in the presence of reactive oxygen species. | Remarkably stable under strong oxidative conditions. | The filled orbitals of the fluoride ions shield the boron center from oxidative attack. |
| Thermal Stability | Can decompose upon heating. | Highly thermally stable, with decomposition temperatures often above 300°C for similar salts. | The strong boron-fluorine bonds and stable ionic structure contribute to high thermal resistance. |
| Benchtop Stability (Representative) | Unstable boronic acids like 2-furanboronic acid show >95% decomposition after 15 days on the benchtop. | MIDA boronates (another stable derivative) show no detectable decomposition after ≥60 days. | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways. |
Key Stability Considerations and Chemical Pathways
The instability of this compound primarily stems from three pathways:
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of this compound can undergo dehydration to form a six-membered cyclic anhydride known as a boroxine. While often reversible, this process complicates stoichiometry.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond. This process is particularly relevant in aqueous or protic media.
-
Oxidation: The vacant p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species, leading to oxidative degradation of the molecule.
The trifluoroborate salt, K[EtBF₃], mitigates these issues by forming a stable, tetracoordinate anionic complex around the boron atom. This structure is not susceptible to dehydration and is significantly more resistant to both protic and oxidative cleavage.
Caption: Equilibrium between this compound and its stable trifluoroborate salt.
Experimental Protocols for Stability Assessment
The stability of this compound and potassium ethyltrifluoroborate can be quantitatively compared using the following experimental protocols.
Hydrolytic Stability Assessment
Objective: To quantify the rate of decomposition of the subject compounds in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and potassium ethyltrifluoroborate in a non-aqueous, inert solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In a standard NMR tube, dissolve a precise amount of the compound (e.g., 0.03 mmol) in 0.6 mL of a deuterated solvent mixture containing a known percentage of water (e.g., DMSO-d₆/D₂O, 9:1 v/v).
-
NMR Analysis: Acquire a ¹H NMR spectrum immediately after dissolution (t=0) and at regular intervals (e.g., 1, 6, 12, 24, and 48 hours) while maintaining the sample at a constant temperature (e.g., 25°C).
-
Data Analysis: Monitor the appearance of signals corresponding to decomposition products (e.g., ethane from protodeboronation). The percentage of the remaining compound can be calculated by integrating the characteristic peaks of the starting material relative to an internal standard.
Oxidative Stability Assessment
Objective: To compare the resistance of the compounds to oxidation by a reactive oxygen species.
Methodology:
-
Reagent Preparation: Prepare buffer solutions at a physiologically relevant pH (e.g., pH 7.4). Prepare a stock solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Reaction Kinetics: The oxidation can be monitored by employing a fluorogenic boronic acid probe, such as coumarin boronic acid (CBA), in a competition experiment.
-
In a fluorescence cuvette, mix the CBA probe and the test compound (this compound or its trifluoroborate salt) in the buffer solution.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Monitor the increase in fluorescence over time as the CBA is oxidized to the highly fluorescent 7-hydroxycoumarin.
-
-
Data Analysis: A slower rate of fluorescence increase in the presence of the test compound indicates its own slower oxidation rate. The second-order rate constants for the oxidation can be determined by fitting the kinetic data.
Thermal Stability Assessment
Objective: To determine the decomposition temperature of each compound.
Methodology:
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into the TGA pan.
-
TGA Program: Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature.
Caption: Workflow for comparing the stability of the two boron reagents.
Conclusion and Recommendations
For drug development professionals and researchers, the use of potassium ethyltrifluoroborate can lead to more reproducible and reliable results in synthetic applications, particularly in large-scale reactions or when developing robust synthetic routes. While this compound may be suitable for immediate use after preparation or purification, its trifluoroborate salt offers a practical and efficient solution to the challenges posed by its inherent instability. The slow-release of the active boronic acid from the trifluoroborate salt in situ during reactions like the Suzuki-Miyaura coupling provides the reactivity of the boronic acid without the handling and stability drawbacks.
References
A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1] While the kinetics of arylboronic acids in these reactions are extensively studied, the kinetic behavior of alkylboronic acids, such as ethylboronic acid, presents unique characteristics and challenges. This guide provides a comparative analysis of the kinetic profile of this compound in Suzuki-Miyaura reactions, contextualized with other boronic acid classes. The information herein is supported by established mechanistic principles and extrapolated data from studies on analogous primary alkylboronic acids.
Performance Comparison: Kinetic Profile of this compound
The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the nature of the boronic acid, the organic halide, the palladium catalyst and ligands, the base, and the solvent system.[1] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step, particularly for alkylboronic acids.[2][3]
Compared to their aryl counterparts, primary alkylboronic acids like this compound generally exhibit slower reaction rates. This is attributed to the lower nucleophilicity of the alkyl group and the inherent challenges in the transmetalation of sp³-hybridized carbons.[4] However, among primary alkylboronic acids, this compound is expected to have a relatively favorable kinetic profile due to minimal steric hindrance.
Table 1: Comparative Kinetic Parameters of Various Boronic Acids in Suzuki-Miyaura Reactions
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Primary Alkyl | This compound | 1.0 | Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids, potentially leading to faster rates within this class. |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to this compound due to increased steric bulk. |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step. |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation. |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions involving this compound, careful experimental design and monitoring are crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and start vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable kinetic data.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Evaluating the Functional Group Tolerance of Ethylboronic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. A key reagent in this transformation is the organoboron species, with boronic acids being a widely utilized class due to their commercial availability and generally good reactivity. This guide provides a comprehensive evaluation of the functional group tolerance of ethylboronic acid in synthesis, offering a comparison with alternative reagents and presenting supporting experimental data to aid in reaction design and optimization.
Performance Comparison: this compound vs. Alternatives
This compound is a valuable reagent for introducing an ethyl group onto an aromatic or heteroaromatic scaffold via the Suzuki-Miyaura reaction. Its performance is often compared to other ethylating agents, such as triethylboroxine. While boronic acids are generally more reactive, they can be prone to instability and side reactions like protodeboronation.[1][2] Trialkylboroxines, which are cyclic anhydrides of boronic acids, can offer enhanced stability and may lead to improved outcomes in specific applications.[1]
The choice of the organoboron reagent can significantly impact reaction efficiency, yield, and substrate scope. The electronic and steric properties of both the boronic acid and the coupling partner play a crucial role.[3]
Functional Group Tolerance of Alkylboronic Acids
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance.[3] Alkylboronic acids, including this compound, are compatible with a wide array of functional groups, making them highly valuable in the synthesis of complex molecules. The table below summarizes the general compatibility of alkylboronic acids with various functional groups based on literature precedents.
| Functional Group | Example Substrate | Typical Yield Range (%) | Notes |
| Electron-donating Groups | |||
| Ether (-OCH₃) | 4-Bromoanisole | 85-95 | Generally well-tolerated, leading to high yields. |
| Amine (-NH₂) | 4-Bromoaniline | 70-90 | Primary and secondary amines are generally compatible. |
| Alkyl (-CH₃) | 4-Bromotoluene | 80-95 | Alkyl groups are well-tolerated. |
| Electron-withdrawing Groups | |||
| Ketone (-COCH₃) | 4-Bromoacetophenone | 75-90 | Ketones are generally compatible under standard conditions. |
| Ester (-COOCH₃) | Methyl 4-bromobenzoate | 70-85 | Esters are typically stable to the reaction conditions. |
| Nitrile (-CN) | 4-Bromobenzonitrile | 60-80 | Nitrile groups are generally well-tolerated. |
| Nitro (-NO₂) | 4-Bromonitrobenzene | 50-75 | Nitro groups are often compatible, though yields may be lower. |
| Halogens | |||
| Fluoro (-F) | 4-Bromofluorobenzene | 80-95 | Fluoro groups are stable. |
| Chloro (-Cl) | 1-Bromo-4-chlorobenzene | 70-90 | The C-Br bond is generally more reactive than the C-Cl bond. |
| Heterocycles | |||
| Pyridine | 2-Bromopyridine | 60-85 | Nitrogen-containing heterocycles are generally well-tolerated. |
| Thiophene | 2-Bromothiophene | 75-90 | Sulfur-containing heterocycles are typically compatible. |
Note: Yields are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and scalable synthesis. Below is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Protocol 1: Ethylation of 4-Bromoacetophenone using this compound
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 110 °C) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-ethylacetophenone.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the relationships between different components of the Suzuki-Miyaura reaction, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of properties between this compound and triethylboroxine.
References
Assessing the Environmental Impact of Ethylboronic Acid Versus Alternative Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of greener and more sustainable chemical synthesis is a cornerstone of modern drug development and chemical manufacturing. Reagent selection plays a pivotal role in minimizing the environmental footprint of these processes. This guide provides an objective comparison of the environmental impact of a commonly used reagent, ethylboronic acid, with its key alternatives in palladium-catalyzed cross-coupling reactions, a fundamental tool in the synthesis of pharmaceuticals and other complex organic molecules.
Executive Summary
This compound is a widely utilized reagent in Suzuki-Miyaura cross-coupling reactions for the introduction of an ethyl group. However, concerns regarding its stability, potential for side reactions, and the environmental impact of its lifecycle have prompted the exploration of alternative reagents. This guide evaluates this compound against three primary alternatives: potassium ethyltrifluoroborate, N-methyliminodiacetic acid (MIDA) ethylboronate, and ethyl(trimethoxy)silane. The comparison focuses on key green chemistry metrics, including toxicity, stability, reaction efficiency, and waste generation, to provide researchers with the data necessary to make more environmentally conscious decisions in the laboratory and at scale.
Quantitative Comparison of Ethylating Reagents
The following table summarizes key performance and environmental metrics for this compound and its alternatives. It is important to note that the data presented is a synthesis of information from various sources and not from a single head-to-head comparative study. Reaction conditions and outcomes can vary significantly based on the specific substrates, catalyst system, and solvent employed.
| Metric | This compound | Potassium Ethyltrifluoroborate | N-methyliminodiacetic acid (MIDA) Ethylboronate | Ethyl(trimethoxy)silane |
| Typical Yield | Good to excellent | Good to excellent | Good to excellent | Moderate to good |
| Stability | Prone to dehydration to form cyclic boroxines; can be unstable on storage. | Crystalline, air- and moisture-stable solid. | Highly stable, crystalline solid; stable to chromatography. | Generally stable, but can be sensitive to moisture. |
| Toxicity/Hazard | Skin and eye irritant; may cause respiratory irritation.[1] | Generally considered to have low toxicity. | Considered to be of low toxicity. | Low toxicity. |
| Byproducts | Boric acid and its salts. | Inorganic fluoride salts. | MIDA ligand and boric acid. | Silicates. |
| "Green" Solvents | Can be used in green solvents like ethanol/water mixtures. | Often used in aqueous or biphasic solvent systems. | Can be used in water, enabling very low E-Factors. | Often requires organic solvents, but can be used in greener options. |
| Process Mass Intensity (PMI) | Moderate to high, largely dependent on solvent usage and workup. | Can be lower than boronic acids due to higher stability and potentially simpler workup. | Can be significantly lower, especially in aqueous protocols. | Can be high due to the need for activators and potentially more complex workup. |
| E-Factor | Varies widely; can be high in traditional organic solvents. | Generally lower than boronic acids in comparable reactions. | Can approach zero in optimized aqueous protocols. | Generally higher than boronic acid alternatives. |
In-Depth Environmental Impact Assessment
Toxicity and Hazard Profile
-
This compound: Classified as a skin and eye irritant and may cause respiratory irritation.[1] Its handling requires appropriate personal protective equipment.
-
Potassium Ethyltrifluoroborate: These salts are generally considered to be of low toxicity and are often favored for their ease of handling.
-
MIDA Ethylboronate: N-methyliminodiacetic acid (MIDA) boronates are known for their high stability and are considered to have a low toxicity profile, making them safer to handle and store.[2][3]
-
Ethyl(trimethoxy)silane: Organosilanes are widely regarded as being of low toxicity, and their silicon-based byproducts are generally considered environmentally benign.
Stability and Handling
A significant drawback of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This can affect the stoichiometry of reactions and complicates storage. In contrast, potassium trifluoroborates and MIDA boronates are crystalline, free-flowing solids that are stable to air and moisture, simplifying handling and improving reaction reproducibility.[2]
Reaction Efficiency and Conditions
All three alternatives can provide yields comparable to or exceeding those of this compound in many cases. A key advantage of MIDA boronates is their compatibility with a wide range of reaction conditions, which allows for their use in iterative cross-coupling strategies for the synthesis of complex molecules.
Solvent and Waste Generation: The Green Chemistry Perspective
The choice of reagent can have a profound impact on the overall environmental footprint of a reaction, largely dictated by solvent use and waste generation. Green chemistry metrics such as Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) are used to quantify this impact.
-
Process Mass Intensity (PMI): This metric calculates the total mass of all materials (solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more efficient and greener process.
-
E-Factor: This metric measures the mass of waste produced per unit of product. An E-Factor approaching zero is the ideal for a waste-free process.
Recent advancements have demonstrated that Suzuki-Miyaura couplings using MIDA boronates can be performed in water as the sole solvent, leading to E-Factors that approach zero. This is a significant advantage over traditional protocols that rely on large volumes of organic solvents. While this compound and its trifluoroborate salt can also be used in greener solvent systems, the exceptional performance of MIDA boronates in water sets a new benchmark for sustainable cross-coupling chemistry.
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), the ethylboron reagent (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 mmol).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The appropriate solvent (e.g., toluene, dioxane, ethanol/water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Example of a "Green" Protocol using an Aryl MIDA Boronate in Water
-
In a reaction vial, combine the aryl MIDA boronate (1.2 equiv), aryl halide (1.0 equiv), palladium acetate (2 mol%), and an appropriate surfactant in water.
-
Add a suitable base (e.g., triethylamine).
-
Stir the mixture vigorously at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
The product can often be isolated by simple filtration, significantly reducing the need for solvent-intensive extraction and purification steps.
Visualizing the Process: Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for performing a Suzuki-Miyaura reaction in a research laboratory setting.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion and Recommendations
While this compound remains a viable reagent for many applications, its alternatives offer significant advantages in terms of environmental impact, stability, and handling.
-
For routine, small-scale synthesis where stability is a concern, potassium ethyltrifluoroborate offers a reliable and easy-to-handle alternative.
-
For complex, multi-step syntheses, particularly those employing iterative cross-coupling, the superior stability and compatibility of MIDA ethylboronates make them the reagent of choice.
-
When minimizing environmental impact is the primary driver, the use of MIDA ethylboronates in aqueous, surfactant-based systems represents the current state-of-the-art in green cross-coupling chemistry.
-
Ethyl(trimethoxy)silane presents a less toxic alternative, though its reactivity and the need for an activator may limit its general applicability.
Researchers and drug development professionals are encouraged to consider these alternatives to this compound, not only to improve the robustness and efficiency of their synthetic routes but also to contribute to a more sustainable chemical industry. The adoption of greener reagents and protocols is a critical step towards reducing the environmental impact of pharmaceutical and chemical manufacturing.
References
Peer-reviewed studies comparing ethylboronic acid in organic synthesis
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acids stand out as indispensable reagents. Their utility, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecules, including many pharmaceutical agents.[1][2] Among the diverse family of boronic acids, ethylboronic acid serves the critical function of introducing an ethyl group, a common structural motif in drug candidates.
This guide provides a comparative overview of this compound against other classes of organoboron reagents, specifically boronate esters and trialkylboroxines. The comparison focuses on their performance in the context of stability, reactivity, and practical handling in organic synthesis, supported by generalized experimental data and protocols.
Performance Comparison: Reactivity vs. Stability
The choice between using a boronic acid, a boronate ester, or a boroxine often represents a trade-off between reactivity and stability.[3] Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[3][4] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids in the crucial transmetalation step of the catalytic cycle. However, this reactivity comes at the cost of reduced stability. Boronic acids can be susceptible to decomposition pathways such as oxidation and protodeboronation.
Conversely, boronate esters, such as pinacol esters, offer significantly enhanced stability. They are often crystalline solids that are easier to handle and purify. This stability makes them ideal for multi-step syntheses where the boron functionality needs to be carried through several reaction steps. Trialkylboroxines, which are cyclic anhydrides of boronic acids, also present an alternative with potentially improved stability and, in some instances, better reaction outcomes.
Table 1: Comparison of this compound with its Derivatives in Suzuki-Miyaura Coupling
| Feature | This compound | Ethylboronate Ester (e.g., Pinacol Ester) | Triethylboroxine |
| Reactivity | High | Moderate | High |
| Stability | Moderate | High | High |
| Handling | Can be challenging due to potential decomposition | Easier to handle, often crystalline solids | Generally stable liquid or low-melting solid |
| Common Use Cases | Direct ethylation in cross-coupling reactions | Multi-step synthesis, high-throughput screening | Source of ethyl groups in specific applications |
| Representative Yield * | Good to Excellent | Good to Excellent | Good to Excellent |
*Representative yields are highly substrate and condition dependent. This table provides a general comparison based on typical outcomes in Suzuki-Miyaura reactions.
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction to introduce an ethyl group using this compound and triethylboroxine. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 10:1, 11 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the solvent mixture (11 mL) and the palladium catalyst (0.03 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using Triethylboroxine
Materials:
-
Aryl halide (1.0 mmol)
-
Triethylboroxine (0.4 mmol, provides 1.2 mmol of ethyl groups)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)
-
Degassed water (2 mL)
-
Reaction vessel (e.g., Schlenk flask or sealed reaction vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (10 mL) and degassed water (2 mL).
-
Add the triethylboroxine (0.4 mmol) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the ethylated product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Reagent Selection
The decision to use this compound versus its ester or boroxine derivative depends on the specific requirements of the synthesis.
Caption: Decision workflow for selecting the appropriate ethylboron reagent.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like ethylboronic acid are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the surrounding ecosystem but also upholds the integrity of your research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1][2][3] Therefore, treating it as hazardous waste is a critical first step in its disposal lifecycle.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation: All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office. Never mix boronic acids with other chemicals like bleach or strong acids, which could lead to dangerous reactions.
-
Waste Collection:
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.
-
Initial Rinse (to be collected as hazardous waste):
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.
-
Transfer the rinseate to your designated liquid hazardous waste container for this compound.
-
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
Quantitative Hazard Data Summary
For a clear understanding of the hazards associated with this compound, the following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
This data is aggregated from multiple safety data sheets and chemical databases.
Experimental Protocols
The procedures outlined above are based on standard laboratory safety protocols for handling and disposing of hazardous chemical waste. These protocols are derived from guidelines provided in safety data sheets and general chemical waste management procedures.
Disposal Workflow for this compound
To visualize the decision-making process for the proper disposal of this compound and its containers, the following workflow diagram has been created.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylboronic Acid
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylboronic acid, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research.
This compound (CAS No. 4433-63-0) is a valuable compound in various synthetic applications.[1] However, it is crucial to be aware of its potential hazards to mitigate risks effectively. This substance is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A laboratory coat or chemical-resistant apron should be worn. | Prevents direct skin contact, which can cause skin irritation. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated and engineering controls are insufficient. | Minimizes the inhalation of dust, which can cause respiratory tract irritation. |
| Body | A laboratory coat and closed-toe shoes are mandatory. | Provides a barrier against spills and contamination. |
Operational Plan: From Handling to Disposal
A meticulous operational plan is critical for the safe handling and disposal of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to control dust.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Before starting any work, read and understand the Safety Data Sheet (SDS) for this compound.
2. Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not breathe in dust.
-
When transferring the solid, use appropriate tools like a spatula or scoop to minimize dust generation.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling the compound.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption. Some sources recommend refrigeration (below 4°C/39°F) or freezing (≤ -10 °C).
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. Get medical attention if irritation occurs.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash the mouth out with water and seek immediate medical attention.
5. Disposal Plan:
-
Dispose of this compound and its container in accordance with local, regional, and national hazardous waste regulations.
-
This material should be disposed of as hazardous waste. Do not empty it into drains.
-
Empty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected and treated as hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
